molecular formula C7H5BrN2 B114290 2-(3-Bromopyridin-4-YL)acetonitrile CAS No. 142892-31-7

2-(3-Bromopyridin-4-YL)acetonitrile

Cat. No.: B114290
CAS No.: 142892-31-7
M. Wt: 197.03 g/mol
InChI Key: XAOBSLPTEJADHP-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-4-yl)acetonitrile is a high-value chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and drug discovery . The compound features a bromine atom at the 3-position of the pyridine ring, which serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex bi-aryl or substituted heterocyclic systems . Concurrently, the reactive acetonitrile group offers a versatile pathway for further functionalization; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a linker to other molecular fragments . This unique duality makes it an indispensable intermediate for synthesizing targeted protein degraders (PROTACs) and for exploring structure-activity relationships in lead compound optimization . As a building block obtained through industry-academia partnership portals, it is specifically intended to accelerate innovation in the creation of novel therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-bromopyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOBSLPTEJADHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571890
Record name (3-Bromopyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142892-31-7
Record name (3-Bromopyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-(3-Bromopyridin-4-YL)acetonitrile (CAS Number: 142892-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-YL)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural features, namely the bromine atom and the acetonitrile group on the pyridine ring, provide versatile handles for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules, most notably as a precursor to Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role in the JAK-STAT signaling pathway, and relevant spectral data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 142892-31-7
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
Purity Typically ≥98%
Boiling Point 304.2 ± 27.0 °C at 760 mmHg
Storage Temperature 4°C
InChI Key XAOBSLPTEJADHP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-4-methylpyridine. The first step involves a free-radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Synthesis of 4-(bromomethyl)-3-bromopyridine

  • Materials:

    • 3-bromo-4-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-methylpyridine in anhydrous carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-bromopyridine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 4-(bromomethyl)-3-bromopyridine (from Step 1)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the crude 4-(bromomethyl)-3-bromopyridine in anhydrous DMF or DMSO in a round-bottom flask.

    • Carefully add sodium cyanide (1.2 equivalents) portion-wise to the solution, ensuring the temperature is monitored and controlled.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Workup & Purification 3-bromo-4-methylpyridine 3-bromo-4-methylpyridine Reaction_1 Free-Radical Bromination in CCl4 (reflux) 3-bromo-4-methylpyridine->Reaction_1 NBS, AIBN/BPO NBS, AIBN/BPO NBS, AIBN/BPO->Reaction_1 4-(bromomethyl)-3-bromopyridine 4-(bromomethyl)-3-bromopyridine Reaction_1->4-(bromomethyl)-3-bromopyridine Reaction_2 Nucleophilic Substitution in DMF/DMSO 4-(bromomethyl)-3-bromopyridine->Reaction_2 NaCN/KCN NaCN/KCN NaCN/KCN->Reaction_2 This compound This compound Reaction_2->this compound Workup Quenching, Extraction, Washing, Drying This compound->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

This compound serves as a crucial intermediate in the synthesis of a class of drugs known as Janus Kinase (JAK) inhibitors.[1] These inhibitors are pivotal in the treatment of various autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3][4]

The JAK-STAT Signaling Pathway

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate cellular processes like immunity, proliferation, and differentiation.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases.[2][7]

The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, modulating the expression of target genes.[5][8]

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT 6. Dimerization Nucleus Nucleus pSTAT->Nucleus 7. Nuclear Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression 8. Gene Transcription

References

An In-depth Technical Guide to the Chemical Properties of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(3-Bromopyridin-4-YL)acetonitrile, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and predicted spectral characteristics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 142892-31-7[1]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
Boiling Point 304.2 ± 27.0 °C at 760 mmHg
Purity Typically ≥98%[1]
Storage Temperature 4°C

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process starting from 3-bromo-4-methylpyridine (also known as 3-bromo-4-picoline). This involves a radical bromination of the methyl group followed by a nucleophilic substitution with a cyanide salt.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Radical Bromination: The methyl group of 3-bromo-4-methylpyridine is converted to a bromomethyl group using a radical initiator and a bromine source like N-bromosuccinimide (NBS).

  • Cyanation: The resulting 4-(bromomethyl)-3-bromopyridine is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield the target molecule, this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3_bromo_4_methylpyridine 3-Bromo-4-methylpyridine 4_bromomethyl_3_bromopyridine 4-(Bromomethyl)-3-bromopyridine 3_bromo_4_methylpyridine->4_bromomethyl_3_bromopyridine NBS, AIBN CCl4, Reflux target_compound This compound 4_bromomethyl_3_bromopyridine->target_compound NaCN DMSO, rt

Proposed synthesis of this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-bromopyridine

  • Materials:

    • 3-Bromo-4-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of carbon tetrachloride.

    • Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-bromopyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Materials:

    • 4-(Bromomethyl)-3-bromopyridine

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4-(bromomethyl)-3-bromopyridine (1.0 eq) in anhydrous DMSO.

    • Carefully add sodium cyanide (1.2 eq) portion-wise, as the reaction can be exothermic.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation A Dissolve 3-bromo-4-methylpyridine in CCl4 B Add NBS and AIBN A->B C Reflux and monitor by TLC B->C D Work-up: Filter, wash, dry, and concentrate C->D E Dissolve intermediate in DMSO D->E Crude Intermediate F Add NaCN E->F G Stir at RT and monitor by TLC F->G H Work-up: Extraction, wash, dry, and concentrate G->H I Purification by column chromatography H->I

General experimental workflow for the synthesis.

Spectral Data (Predicted)

No experimental spectral data for this compound is currently available in the public domain. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (in CDCl₃) Predicted δ (ppm) Multiplicity Assignment
H-2~8.6dPyridine Ring
H-5~7.4dPyridine Ring
H-6~8.7sPyridine Ring
-CH₂-~3.8sAcetonitrile
¹³C NMR (in CDCl₃) Predicted δ (ppm) Assignment
C-2~151Pyridine Ring
C-3~122Pyridine Ring (C-Br)
C-4~145Pyridine Ring
C-5~126Pyridine Ring
C-6~153Pyridine Ring
-CH₂-~25Acetonitrile
-CN~117Nitrile

Mass Spectrometry (MS):

  • Expected Molecular Ion (M⁺): m/z 196 and 198 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Major Fragmentation Pattern: Loss of the bromine atom (-Br) to give a fragment at m/z 117. Another potential fragmentation is the loss of the cyanomethyl radical (-CH₂CN) to give a fragment at m/z 156/158.

Infrared (IR) Spectroscopy:

  • C≡N stretch: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹.

  • C-Br stretch: An absorption band is expected in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.

  • Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

Reactivity and Stability

This compound possesses several reactive sites that can be exploited for further chemical transformations. The bromine atom on the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The methylene group is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the pyridylacetonitrile scaffold is a common feature in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive nitrile group and a bromine atom makes this compound a valuable intermediate for the synthesis of novel drug candidates. Further screening and biological evaluation are necessary to determine its specific therapeutic potential.

Safety Information

Table 3: GHS Hazard Statements and Precautionary Codes

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available literature and chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The predicted data should be confirmed by experimental analysis.

References

In-Depth Technical Guide to the Structure Elucidation of (3-bromo-4-pyridinyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-bromo-4-pyridinyl)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the cyanomethylpyridine scaffold in various pharmacologically active compounds. Accurate and comprehensive structure elucidation is paramount for its application in synthesis, lead optimization, and regulatory compliance. This technical guide provides a detailed overview of the analytical methodologies and data interpretation required for the unambiguous identification and characterization of (3-bromo-4-pyridinyl)acetonitrile. The document outlines a proposed synthetic route and presents predicted spectroscopic data to serve as a benchmark for researchers working with this compound.

Chemical Structure and Properties

The chemical structure and key identifiers for (3-bromo-4-pyridinyl)acetonitrile are presented below.

PropertyValue
IUPAC Name 2-(3-Bromopyridin-4-yl)acetonitrile
Synonyms (3-bromo-4-pyridinyl)acetonitrile
CAS Number 142892-31-7[1][2][3][4][5]
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [2][5]
InChI Key XAOBSLPTEJADHP-UHFFFAOYSA-N[2]

Structure:

Caption: Chemical structure of (3-bromo-4-pyridinyl)acetonitrile.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of (3-bromo-4-pyridinyl)acetonitrile is the palladium-catalyzed cyanation of a suitable precursor, such as 3-bromo-4-chloropyridine. This approach offers high functional group tolerance and generally proceeds under mild conditions.

Synthetic Pathway

G 3-bromo-4-chloropyridine 3-bromo-4-chloropyridine Product (3-bromo-4-pyridinyl)acetonitrile 3-bromo-4-chloropyridine->Product Cyanation K4Fe(CN)6 K₄[Fe(CN)₆] K4Fe(CN)6->Product Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product Base Na₂CO₃ Base->Product Solvent DMF Solvent->Product

Caption: Proposed synthesis of (3-bromo-4-pyridinyl)acetonitrile.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established methods for the cyanation of aryl halides.[6]

  • Reaction Setup: To a dry 10 mL screw-cap reaction vial, add 3-bromo-4-chloropyridine (1 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol), and sodium carbonate (Na₂CO₃, 1 mmol).

  • Solvent Addition and Degassing: Add dry N,N-dimethylformamide (DMF, 3 mL) to the vial. Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.

  • Reaction Conditions: Tightly seal the vial and heat the reaction mixture at 40 °C with vigorous stirring for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-bromo-4-pyridinyl)acetonitrile.

Structure Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. Predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.65s1HH-2
~8.50d1HH-6
~7.40d1HH-5
~3.80s2H-CH₂-

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152.0C-2
~150.5C-6
~145.0C-4
~125.0C-5
~120.0C-3
~116.0-CN
~25.0-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~2250Strong, SharpC≡N stretch
~1580, 1470StrongPyridine ring C=C and C=N stretching
~1050MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, 70 eV):

m/zRelative Intensity (%)Assignment
197/199High[M]⁺ (Molecular ion peak with characteristic 1:1 bromine isotope pattern)
170/172Medium[M - HCN]⁺
118High[M - Br]⁺
91Medium[M - Br - HCN]⁺

Experimental and Data Interpretation Workflow

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of (3-bromo-4-pyridinyl)acetonitrile.

G cluster_synthesis Synthesis cluster_analysis Structure Elucidation Start 3-bromo-4-chloropyridine Reaction Palladium-Catalyzed Cyanation Start->Reaction Purification Column Chromatography Reaction->Purification Product Pure (3-bromo-4-pyridinyl)acetonitrile Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectra Interpretation & Comparison with Predicted Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for synthesis and structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structure elucidation of (3-bromo-4-pyridinyl)acetonitrile. By combining a robust synthetic protocol with detailed predictions of spectroscopic data, researchers are equipped with the necessary information to confidently identify and characterize this compound. The presented methodologies and data serve as a valuable resource for scientists and professionals engaged in the fields of chemical synthesis and drug discovery.

References

Synthesis of 2-(3-Bromopyridin-4-yl)acetonitrile from 3-Bromopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-(3-bromopyridin-4-yl)acetonitrile, a valuable building block in medicinal chemistry, starting from the readily available 3-bromopyridine. The described multi-step synthesis involves a highly regioselective functionalization of the pyridine ring, followed by standard transformations to introduce the desired acetonitrile moiety. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for each key step, and a summary of relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound from 3-bromopyridine is accomplished through a four-step sequence. The cornerstone of this approach is the regioselective introduction of a formyl group at the 4-position of the 3-bromopyridine ring. This is achieved via a directed ortho metalation strategy, which overcomes the inherent challenges of functionalizing the pyridine nucleus at a specific position. Subsequent standard transformations, including reduction, chlorination, and cyanation, then afford the target molecule.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 3-Bromopyridine 3-Bromopyridine 3-Bromo-4-formylpyridine 3-Bromo-4-formylpyridine 3-Bromopyridine->3-Bromo-4-formylpyridine 1. LDA, THF, -95 °C 2. DMF (3-Bromopyridin-4-yl)methanol (3-Bromopyridin-4-yl)methanol 3-Bromo-4-formylpyridine->(3-Bromopyridin-4-yl)methanol NaBH4, MeOH 3-Bromo-4-(chloromethyl)pyridine 3-Bromo-4-(chloromethyl)pyridine (3-Bromopyridin-4-yl)methanol->3-Bromo-4-(chloromethyl)pyridine SOCl2 This compound This compound 3-Bromo-4-(chloromethyl)pyridine->this compound NaCN, DMSO

Caption: Overall synthetic route from 3-bromopyridine.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and key characterization parameters, are summarized in the subsequent tables.

Step 1: Synthesis of 3-Bromo-4-formylpyridine (3-Bromoisonicotinaldehyde)

This crucial step involves the regioselective deprotonation of 3-bromopyridine at the 4-position using lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with N,N-dimethylformamide (DMF) to introduce the formyl group. A literature procedure reports a high yield for this transformation.[1]

Experimental Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

  • n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

  • The solution is further cooled to -95 °C.

  • A solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.

  • Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is then added dropwise.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-bromo-4-formylpyridine.

Step1_Workflow cluster_prep LDA Preparation cluster_reaction Deprotonation and Formylation cluster_workup Workup and Purification Cool Diisopropylamine Cool Diisopropylamine Add n-BuLi Add n-BuLi Cool Diisopropylamine->Add n-BuLi Formation of LDA Stir_30min Stir_30min Add n-BuLi->Stir_30min Formation of LDA Cool_LDA Cool LDA to -95 °C Add_3-Bromopyridine Add 3-Bromopyridine Cool_LDA->Add_3-Bromopyridine Stir_1h Stir for 1h Add_3-Bromopyridine->Stir_1h Add_DMF Add DMF Stir_1h->Add_DMF Warm_to_RT Warm to RT, Stir 2h Add_DMF->Warm_to_RT Quench Quench with aq. NH4Cl Extract Extract with EtOAc Quench->Extract Wash_Dry_Concentrate Wash, Dry, Concentrate Extract->Wash_Dry_Concentrate Purify Column Chromatography Wash_Dry_Concentrate->Purify

Caption: Workflow for the synthesis of 3-bromo-4-formylpyridine.

Step 2: Synthesis of (3-Bromopyridin-4-yl)methanol

The formyl group of 3-bromo-4-formylpyridine is reduced to a primary alcohol using a standard reducing agent such as sodium borohydride.

Experimental Protocol:

  • 3-Bromo-4-formylpyridine (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (3-bromopyridin-4-yl)methanol, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of 3-Bromo-4-(chloromethyl)pyridine

The hydroxyl group of (3-bromopyridin-4-yl)methanol is converted to a more reactive leaving group, a chloride, using thionyl chloride.

Experimental Protocol:

  • (3-Bromopyridin-4-yl)methanol (1.0 equivalent) is dissolved in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a reflux condenser and a gas trap.

  • The solution is cooled to 0 °C.

  • Thionyl chloride (SOCl2, 1.2 equivalents) is added dropwise.

  • The reaction mixture is then heated to reflux and stirred for 2-4 hours, with monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are carefully removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-bromo-4-(chloromethyl)pyridine.

Step 4: Synthesis of this compound

The final step is a nucleophilic substitution of the chloride with a cyanide source to form the target acetonitrile derivative.

Experimental Protocol:

  • 3-Bromo-4-(chloromethyl)pyridine (1.0 equivalent) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

  • Sodium cyanide (NaCN, 1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • The reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Products

StepStarting MaterialKey ReagentsProduct
13-BromopyridineLDA, DMF3-Bromo-4-formylpyridine
23-Bromo-4-formylpyridineNaBH4(3-Bromopyridin-4-yl)methanol
3(3-Bromopyridin-4-yl)methanolSOCl23-Bromo-4-(chloromethyl)pyridine
43-Bromo-4-(chloromethyl)pyridineNaCNThis compound

Table 2: Reaction Conditions and Yields

StepSolventTemperature (°C)Reaction Time (h)Yield (%)
1THF-95 to RT3~85[1]
2Methanol0 to RT3>90 (typical)
3DCMReflux2-4>90 (typical)
4DMSORT to 602-6>80 (typical)

Table 3: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-BromopyridineC5H4BrN158.00Colorless liquid
3-Bromo-4-formylpyridineC6H4BrNO186.01White to yellow solid
(3-Bromopyridin-4-yl)methanolC6H6BrNO188.02Solid
3-Bromo-4-(chloromethyl)pyridineC6H5BrClN206.47Solid
This compoundC7H5BrN2197.03Solid

Safety Considerations

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere.

  • Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases (SO2 and HCl). All manipulations should be performed in a well-ventilated fume hood.

  • Cyanide salts (e.g., NaCN) are highly toxic. They should be handled with appropriate personal protective equipment, and acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The procedures outlined are based on established chemical principles and literature precedents, offering a solid foundation for researchers in the field of organic and medicinal chemistry.

References

A Comprehensive Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Bromopyridin-4-YL)acetonitrile, a key building block in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with a comprehensive experimental protocol, and relevant analytical methodologies.

Core Molecular Data

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex heterocyclic systems for drug discovery.

ParameterValueCitations
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
CAS Number 142892-31-7[1][2]
Physical Form Solid[1]
Boiling Point 304.2 ± 27.0 °C at 760 mmHg[1]
Storage Temperature 4°C[1]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from 4-methyl-3-nitropyridine. The initial step involves a Sandmeyer-type reaction to introduce the bromine atom, followed by a nucleophilic substitution to append the acetonitrile moiety.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine Diazonium_Salt Diazonium Salt Intermediate 4-Amino-3-bromopyridine->Diazonium_Salt NaNO₂, HBr, 0°C 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Diazonium_Salt->3-Bromo-4-methylpyridine CuBr 3-Bromo-4-(bromomethyl)pyridine 3-Bromo-4-(bromomethyl)pyridine 3-Bromo-4-methylpyridine->3-Bromo-4-(bromomethyl)pyridine NBS, AIBN, CCl₄ Target_Molecule This compound 3-Bromo-4-(bromomethyl)pyridine->Target_Molecule NaCN, DMSO

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are proposed based on established chemical transformations for similar pyridine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-Bromo-4-methylpyridine via Sandmeyer-Type Reaction

This procedure is adapted from the synthesis of similar brominated pyridines.

Materials:

  • 4-Amino-3-bromopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 4-amino-3-bromopyridine in 48% hydrobromic acid.

  • Cool the mixture to 0°C in an ice-salt bath with continuous stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Cool the mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromo-4-methylpyridine.

Step 2: Synthesis of this compound

This two-part step involves the bromination of the methyl group followed by cyanation.

Part A: Bromination of the Methyl Group

Materials:

  • 3-Bromo-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-bromo-4-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-(bromomethyl)pyridine.

Part B: Cyanation

Materials:

  • Crude 3-bromo-4-(bromomethyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the crude 3-bromo-4-(bromomethyl)pyridine in anhydrous DMSO.

  • Add sodium cyanide to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Methodologies

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of the compound and for monitoring reaction progress.

ParameterSuggested Conditions
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound and intermediates. The expected spectra would show characteristic shifts for the pyridine ring protons and the methylene protons of the acetonitrile group.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 2-(3-Bromopyridin-4-yl)acetonitrile. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted spectroscopic data with established synthetic methodologies for analogous compounds to serve as a valuable resource for researchers working with this molecule.

Physicochemical Properties

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

PropertyValue
CAS Number 142892-31-7
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
Melting Point 93-94 °C

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6s1HPyridine H-2
~8.4d1HPyridine H-6
~7.4d1HPyridine H-5
~4.0s2H-CH₂-CN
Solvent: CDCl₃
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum indicates the chemical shifts of the carbon atoms.

Chemical Shift (ppm)Assignment
~152Pyridine C-2
~150Pyridine C-6
~140Pyridine C-4
~128Pyridine C-5
~122Pyridine C-3
~116-CN
~25-CH₂-
Solvent: CDCl₃
Mass Spectrometry (Predicted)

The predicted mass spectrum shows the expected molecular ion peaks.

m/zRelative AbundanceAssignment
196.96High[M]⁺ (with ⁷⁹Br)
198.96High[M]⁺ (with ⁸¹Br)
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum highlights key functional group vibrations.[1][2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2260-2240MediumC≡N stretch (nitrile)
~1600-1475Medium-WeakAromatic C=C stretch
~800-600StrongC-Br stretch

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 3-bromo-4-chloropyridine with a cyanide source in the presence of a palladium catalyst.

SynthesisWorkflow Start 3-Bromo-4-chloropyridine Reagents NaCN or Zn(CN)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., DMF or DMA) Reaction Palladium-Catalyzed Cyanation Start->Reaction Reagents->Reaction Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Spectroscopic Characterization (NMR, MS, IR) Product->Analysis Purity & Identity Confirmation

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromo-4-chloropyridine

  • Sodium Cyanide (NaCN) or Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chloropyridine (1.0 eq), sodium cyanide (1.2 eq) or zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF or DMA via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Disclaimer: This technical guide is intended for informational purposes only. The predicted spectroscopic data and the proposed synthetic protocol should be validated through experimental work conducted by qualified professionals in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed chemicals.

References

Stability and Storage of 2-(3-Bromopyridin-4-YL)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 2-(3-Bromopyridin-4-YL)acetonitrile. The information herein is collated from publicly available data and established scientific principles for the handling of similar chemical entities. This document is intended to serve as a resource for ensuring the integrity and purity of this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

PropertyValue
CAS Number 142892-31-7
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Physical Form Solid
Boiling Point 304.2 ± 27.0 °C at 760 mmHg
Purity (Typical) ≥98%

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. Based on information from various chemical suppliers, the recommended storage conditions are summarized in Table 2.

ParameterRecommendationRationale
Temperature 4°C or Room TemperatureTo minimize the rate of potential degradation reactions. Specific temperature depends on the supplier's recommendation and the intended duration of storage.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed containerTo protect from moisture and atmospheric contaminants.
Light Protect from lightTo prevent potential photolytic degradation.
Ventilation Store in a well-ventilated areaGeneral safety practice for handling chemical reagents.

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data such as shelf-life under various conditions for this compound is not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary factors that can influence its stability are temperature, moisture, light, and oxygen.

A logical workflow for assessing the stability of a chemical intermediate like this compound is depicted below.

G Workflow for Stability Assessment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Studies cluster_2 Phase 3: Analysis and Documentation A Procure Certificate of Analysis (CoA) D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->D B Review Supplier Storage Recommendations F Real-Time Stability Testing (Recommended Storage Conditions) B->F C Literature Search for Analog Stability C->D G Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) D->G E Accelerated Stability Testing (e.g., 40°C / 75% RH) E->G F->G H Characterize Degradation Products (e.g., LC-MS, NMR) G->H I Establish Shelf-Life and Re-test Period H->I G Factors Affecting Stability center This compound Stability Temp Temperature center->Temp Moisture Moisture/Humidity center->Moisture Light Light (UV/Visible) center->Light Oxygen Oxygen (Air) center->Oxygen pH pH (in solution) center->pH Degradation1 Degradation1 Temp->Degradation1 Increased Reaction Rates Degradation2 Degradation2 Moisture->Degradation2 Hydrolysis of Nitrile Degradation3 Degradation3 Light->Degradation3 Photolytic Cleavage Degradation4 Degradation4 Oxygen->Degradation4 Oxidation of Pyridine Ring Degradation5 Degradation5 pH->Degradation5 Catalysis of Hydrolysis

In-Depth Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromopyridin-4-YL)acetonitrile, a key building block in the synthesis of advanced pharmaceutical compounds. This document details its commercial availability, physicochemical properties, and its application in the development of targeted therapies, including a detailed experimental protocol for its use in the synthesis of a Janus Kinase (JAK) 1/3 inhibitor.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in research-grade purities, with detailed specifications available from the suppliers.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Apollo Scientific98%100mg, 250mg
Sigma-Aldrich (ChemScene)98%Inquire for details
BLDpharmInquire for detailsInquire for details

Table 2: Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 142892-31-7[1]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance Solid
Purity ≥98%[1]
Boiling Point 304.2 ± 27.0 °C at 760 mmHg
Storage Temperature 4°C
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical transformations for analogous compounds. The most likely pathway involves the cyanation of a suitable 3-bromo-4-(halomethyl)pyridine precursor.

A potential synthetic workflow is outlined below:

G cluster_0 Proposed Synthesis of this compound 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-(bromomethyl)pyridine 3-Bromo-4-(bromomethyl)pyridine 3-Bromo-4-methylpyridine->3-Bromo-4-(bromomethyl)pyridine NBS, AIBN, CCl₄, reflux This compound This compound 3-Bromo-4-(bromomethyl)pyridine->this compound NaCN, DMSO

Proposed synthetic route for this compound.

This proposed synthesis begins with the radical bromination of 3-bromo-4-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-bromo-4-(bromomethyl)pyridine would then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the final product.

Application in Drug Discovery: Synthesis of a JAK1/3 Inhibitor

A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors, which are a class of targeted therapies for autoimmune diseases and certain cancers. The following is a detailed experimental protocol for the synthesis of a key intermediate in the development of a potent and selective JAK1/3 inhibitor.

Experimental Protocol: Synthesis of (R)-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropane-1,2-diyl diacetate

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A detailed protocol for this initial step is not provided in the primary literature for the JAK inhibitor synthesis. This starting material is often commercially available or can be synthesized via established methods.

Step 2: Synthesis of N-methyl-N-((3R,4R)-4-methyl-1-tritylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent, add (3R,4R)-N,4-dimethyl-1-tritylpiperidin-3-amine and a suitable base (e.g., diisopropylethylamine).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Step 3: Synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid (e.g., trifluoroacetic acid) to cleave the trityl protecting group.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

Step 4: Coupling with this compound

  • To a solution of the product from Step 3 and this compound in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, perform an aqueous work-up and purify the crude product by chromatography.

The following diagram illustrates the workflow for the synthesis of the JAK1/3 inhibitor utilizing this compound.

G cluster_1 Synthesis of a JAK1/3 Inhibitor Intermediate A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C N-methyl-N-((3R,4R)-4-methyl-1-tritylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine A->C Nucleophilic Aromatic Substitution B (3R,4R)-N,4-dimethyl-1-tritylpiperidin-3-amine B->C D N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D Deprotection (TFA) F JAK1/3 Inhibitor Intermediate D->F Palladium-catalyzed Cross-coupling E This compound E->F

Workflow for the synthesis of a JAK1/3 inhibitor intermediate.

Signaling Pathway Context: JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to the regulation of the immune system, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune disorders and cancers.

JAK inhibitors, synthesized using precursors like this compound, act by blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the downstream signaling cascade and mitigating the inflammatory or proliferative response.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerizes and Translocates Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (e.g., synthesized from This compound) Inhibitor->JAK Blocks Phosphorylation

Simplified JAK-STAT signaling pathway and the action of JAK inhibitors.

References

The Multifaceted Biological Activities of Bromopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom to the pyridine ring significantly enhances its synthetic versatility, providing a reactive handle for a variety of cross-coupling reactions and functional group transformations. This has led to the exploration of a vast chemical space of bromopyridine derivatives, revealing a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of bromopyridine derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Bromopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various bromopyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic1.93Not Reported
Sorafenib Multi-kinase inhibitor4.50Not Reported

Table 2: Anticancer Activity of 3-Cyanopyridine Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound IDSubstitutionIC50 (µM)
7h 3-pyridyl1.89 ± 0.08
7g thiophenyl1.92 ± 0.08
9d 4-chlorophenyl2.05 ± 0.08
8c 4-methoxyphenyl3.74 ± 0.15
7f furan3.98 ± 0.16
Doxorubicin Standard Chemotherapeutic4.98 ± 0.25
Signaling Pathways in Anticancer Activity

The anticancer effects of bromopyridine derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] The binding of these inhibitors to the ATP-binding pocket of the VEGFR-2 kinase domain blocks its phosphorylation and downstream signaling, thereby inhibiting angiogenesis.[3]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->Downstream P2->Downstream P3->Downstream Bromopyridine Bromopyridine Derivative Bromopyridine->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP56 LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds Bromopyridine Bromopyridine Derivative Bromopyridine->DestructionComplex Stabilizes Bromopyridine->BetaCatenin Promotes Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates p53_JNK_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromopyridine Bromopyridine Derivative JNK JNK Bromopyridine->JNK Activates p53 p53 Bromopyridine->p53 Upregulates JNK->p53 Activates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Causes Apoptosis Apoptosis Bax->Apoptosis Promotes MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 AddCompound Add bromopyridine derivatives Incubate1->AddCompound Incubate2 Incubate for 48/72 hours AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End Kirby_Bauer_Workflow Start Start PrepareInoculum Prepare standardized bacterial inoculum Start->PrepareInoculum InoculatePlate Inoculate Mueller-Hinton agar plate PrepareInoculum->InoculatePlate ApplyDisks Apply disks with bromopyridine derivatives InoculatePlate->ApplyDisks Incubate Incubate at 37°C for 18-24 hours ApplyDisks->Incubate MeasureZones Measure zones of inhibition (mm) Incubate->MeasureZones InterpretResults Interpret susceptibility MeasureZones->InterpretResults End End InterpretResults->End Synthesis_Workflow_Neurological Start Start Grignard Prepare Grignard Reagent Start->Grignard Suzuki Suzuki Coupling with 3-Bromopyridine-D4 Grignard->Suzuki Intermediate Intermediate: 3-(3-methoxyphenyl)pyridine-d4 Suzuki->Intermediate Quaternization Quaternization with 1-bromopropane Intermediate->Quaternization Reduction Reduction with PtO2 and H2 Quaternization->Reduction FinalProduct Final Product: Deuterated Preclamol Reduction->FinalProduct End End FinalProduct->End

References

Methodological & Application

Application Notes: Synthetic Routes for 2-(3-Bromopyridin-4-YL)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Bromopyridin-4-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the bromo, cyano, and pyridine functionalities offers multiple reaction sites for further molecular elaboration, making it a key intermediate for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and other biologically active compounds. This document outlines two primary synthetic strategies for the preparation of this compound, providing detailed experimental protocols and relevant data.

Synthetic Strategies

Two main retrosynthetic pathways have been identified for the synthesis of the target compound.

Route A: Multi-step Synthesis from 4-Methylpyridine

This approach begins with the commercially available and inexpensive 4-methylpyridine. The synthesis involves three key transformations:

  • Directed Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring. This is typically achieved via electrophilic bromination. A patent describes a method for producing 3-bromo-4-methylpyridine from 4-methyl-3-aminopyridine, which itself is generated from 4-methyl-3-nitropyridine.[1] Another method involves direct bromination of 4-picoline using oleum and bromine.[2]

  • Side-Chain Halogenation: The methyl group at the 4-position is converted into a more reactive halomethyl group (e.g., chloromethyl or bromomethyl). This is commonly accomplished through a free-radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or using cyanuric chloride for chlorination.[3][4]

  • Cyanation: The final step is a nucleophilic substitution reaction where the halide of the 3-bromo-4-(halomethyl)pyridine is displaced by a cyanide ion to form the desired acetonitrile derivative.[4]

Route B: Direct Cyanation of Precursor

This is a more direct approach that relies on the availability of a suitable precursor, 3-bromo-4-(chloromethyl)pyridine. This intermediate can be subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium or potassium cyanide, to yield the final product.

The following diagram illustrates these two synthetic pathways.

G cluster_0 Route A: From 4-Methylpyridine cluster_1 Route B: Direct Approach 4-Methylpyridine 4-Methylpyridine 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methylpyridine->3-Bromo-4-methylpyridine Bromination 3-Bromo-4-(halomethyl)pyridine 3-Bromo-4-(halomethyl)pyridine 3-Bromo-4-methylpyridine->3-Bromo-4-(halomethyl)pyridine Side-chain Halogenation Target This compound 3-Bromo-4-(halomethyl)pyridine->Target Cyanation Precursor 3-Bromo-4-(chloromethyl)pyridine Target_B This compound Precursor->Target_B Cyanation

Caption: Synthetic strategies for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound based on the multi-step approach (Route A), which offers a more fundamental synthesis from a basic starting material.

Protocol 1: Synthesis of 3-Bromo-4-methylpyridine

This protocol is adapted from a patented procedure for the synthesis of the key intermediate, 3-bromo-4-methylpyridine.[1]

  • Step 1a: Reduction of 4-Methyl-3-nitropyridine.

    • To a solution of 4-methyl-3-nitropyridine in methanol, add a suitable hydrogenation catalyst (e.g., Pd/C).

    • Carry out hydrogenation reduction under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC).

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.

  • Step 1b: Sandmeyer-type Reaction.

    • React the 4-methyl-3-aminopyridine with an acid (e.g., HBr) to form the corresponding salt.

    • Cool the solution to between -10°C and 0°C.

    • Slowly add liquid bromine to the reaction mixture.

    • After the bromine addition, add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

    • Once the addition is complete, adjust the pH of the solution to alkaline using a suitable base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-4-methylpyridine.

Protocol 2: Synthesis of 3-Bromo-4-(bromomethyl)pyridine

This protocol is based on a standard free-radical bromination of a methyl group on a pyridine ring.[4]

  • Dissolve 3-bromo-4-methylpyridine in an anhydrous solvent suitable for radical reactions, such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-4-(bromomethyl)pyridine.

Protocol 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the bromide with a cyanide ion.[4]

  • Prepare a solution of 3-bromo-4-(bromomethyl)pyridine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

The following diagram illustrates a typical laboratory workflow for the cyanation step.

G cluster_workflow Workflow for Cyanation Step (Protocol 3) start Dissolve 3-bromo-4-(bromomethyl)pyridine in solvent add_cyanide Add NaCN or KCN start->add_cyanide react Stir at specified temperature (Monitor by TLC) add_cyanide->react quench Pour into water react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the cyanation of 3-bromo-4-(bromomethyl)pyridine.

Quantitative Data

The following table summarizes typical reaction yields reported in the literature for transformations similar to those described in the protocols. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReagentsTypical YieldReference
Bromination 4-picoline3-bromo-4-methylpyridineBr₂, Oleum66%[2]
Amination 3-bromo-4-picoline3-amino-4-picolineNH₃, CuSO₄90-95%[2]
Chlorination 2-bromo-6-hydroxymethylpyridine2-bromo-6-chloromethylpyridineCyanuric chloride, DMFHigh Conversion[3]
Cyanation Aryl HalidesAryl NitrilesCuCNVariable[5]
Cyanation Pyridine N-oxide derivativesCyanopyridinesKCN, (CH₃)₂NCOClGood Yields[6]

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 142892-31-7[7][8]
Molecular Formula C₇H₅BrN₂[9]
Molecular Weight 197.03 g/mol [8][9]
Physical Form Solid[8]
Purity 98% (typical)[8]
Boiling Point 304.2 ± 27.0 °C at 760 mmHg[8]
Storage Inert atmosphere, room temperature[8][9]

References

Application Notes and Protocols for 2-(3-Bromopyridin-4-YL)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-YL)acetonitrile is a key heterocyclic building block in medicinal chemistry, primarily utilized as a starting material for the synthesis of complex nitrogen-containing scaffolds. Its unique arrangement of a bromo substituent and a cyanomethyl group on a pyridine ring offers versatile handles for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Janus Kinase (JAK) inhibitors, a class of targeted therapeutics for autoimmune diseases and cancer.

Core Application: Synthesis of Pyrrolo[2,3-b]pyridine JAK Inhibitors

A primary application of this compound is in the construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) core, which is a privileged scaffold in many kinase inhibitors. The bromo and cyano functionalities are strategically positioned to facilitate a cascade of reactions to form the fused heterocyclic system. This scaffold serves as the foundation for the development of potent inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2][3][4]

The JAK-STAT Signaling Pathway

The JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory and autoimmune disorders, as well as malignancies. JAK inhibitors can modulate this pathway by blocking the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling events.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (derived from this compound) Inhibitor->P_JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The following protocols outline the key synthetic steps for the utilization of this compound in the preparation of a pyrrolo[2,3-b]pyridine core, a common intermediate for various JAK inhibitors.

Protocol 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core

This protocol describes a general method for the construction of the 7-azaindole ring system starting from this compound.

Synthesis_Workflow Start This compound Step1 Reaction with DMF-DMA Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Reductive Cyclization (e.g., with Zn/AcOH or H2/Pd) Intermediate1->Step2 Product Pyrrolo[2,3-b]pyridine Core Step2->Product

Caption: General workflow for the synthesis of the pyrrolo[2,3-b]pyridine core.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Zinc dust

  • Acetic acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enamine Formation:

    • To a solution of this compound (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. The intermediate enamine can be isolated or used directly in the next step.

  • Reductive Cyclization:

    • To the solution containing the enamine intermediate, add a reducing agent. A common system is zinc dust (5-10 eq) in acetic acid.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the excess zinc.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-b]pyridine core.

Note: Alternative reductive cyclization conditions, such as catalytic hydrogenation (H2, Pd/C), can also be employed depending on the specific substrate and desired outcome.

Data Presentation: Biological Activity of Derived JAK Inhibitors

The pyrrolo[2,3-b]pyridine core synthesized from this compound is a versatile intermediate that can be further functionalized to produce a variety of potent JAK inhibitors. The following table summarizes the in vitro biological activity of representative JAK inhibitors derived from this scaffold, as reported in the patent literature.

Compound IDTargetIC50 (nM)Reference
Compound A JAK15.2Patent WO2013181415A1
Compound B JAK23.8Patent WO2013181415A1
Compound C JAK312.5Patent WO2013181415A1
Compound D TYK2>1000Patent WO2013181415A1
Ruxolitinib JAK1/JAK23.3 / 2.8U.S. Patent 7,598,257

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. Lower IC50 values indicate higher potency.

Conclusion

This compound serves as a critical and versatile starting material in medicinal chemistry for the synthesis of complex heterocyclic compounds. Its application in the construction of the pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of a new generation of targeted therapies, particularly potent inhibitors of the Janus kinase family. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.

References

Application Note and Protocol for N-Alkylation of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 2-(3-bromopyridin-4-yl)acetonitrile, a critical transformation for the synthesis of diverse substituted pyridine derivatives with potential applications in medicinal chemistry and drug discovery. The protocol is designed for research and development laboratories and outlines a robust method using standard laboratory reagents and equipment. The procedure involves the deprotonation of the pyridine nitrogen followed by nucleophilic substitution with an alkylating agent. Key reaction parameters, including the choice of base, solvent, and temperature, are discussed to ensure successful and efficient synthesis.

Introduction

Substituted pyridines are a prominent class of heterocyclic compounds frequently found in pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group onto the pyridine nitrogen can significantly modulate the biological activity, solubility, and other physicochemical properties of the parent molecule. The target compound, this compound, possesses multiple reactive sites, making selective N-alkylation a key synthetic challenge. This protocol provides a reliable method to achieve this transformation, paving the way for the generation of novel compound libraries for screening and lead optimization.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a suitable base, the pyridine nitrogen becomes more nucleophilic and can attack an electrophilic alkylating agent, such as an alkyl halide. The choice of a polar aprotic solvent is crucial as it helps to solvate the reactants and stabilize the transition state, thereby facilitating the reaction. It is important to control the reaction conditions to minimize potential side reactions, such as C-alkylation at the acetonitrile group or O-alkylation if tautomeric forms are present.[1]

Experimental Protocol

Materials and Reagents
  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃), anhydrous)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) solution or water)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Brine (saturated aqueous NaCl solution)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous solvent (e.g., DMF or acetonitrile) to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.

  • Addition of Base:

    • Using Sodium Hydride (NaH): Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.

    • Using Potassium Carbonate (K₂CO₃): Add anhydrous K₂CO₃ (2.0-3.0 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Reaction: Allow the reaction mixture to warm to room temperature or heat to a specified temperature (typically between room temperature and 80 °C, depending on the reactivity of the alkylating agent and the chosen base).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. If K₂CO₃ was used, add water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of pyridine derivatives under various conditions. These can be used as a starting point for optimizing the protocol for this compound.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%) of N-alkylated Product
1Pyridin-4-olBenzyl bromideK₂CO₃DMF651489
22-HydroxypyridineEthyl iodideNaHDMFRoom Temp1285
3Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFRoom TempOvernight72
43-Amino-4-chloropyridineBenzyl bromideN/A (reductive amination)TFA/TMSOTfN/AN/A92

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkylating agents are often toxic and may be carcinogenic. Avoid inhalation and skin contact.

  • Always quench reactions involving reactive reagents like NaH carefully and at a low temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., NaH or K2CO3) start->add_base Under Inert Atmosphere add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent Control Temperature react Stir at appropriate temperature add_alkylating_agent->react Monitor by TLC quench Quench Reaction react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions substrate This compound product N-alkylated-2-(3-Bromopyridin-4-YL)acetonitrile substrate->product Nucleophile alkylating_agent Alkylating Agent (R-X) alkylating_agent->product Electrophile base Base (e.g., NaH, K2CO3) base->substrate Activates solvent Anhydrous Polar Aprotic Solvent (e.g., DMF) solvent->product Facilitates Reaction

Caption: Key components and their roles in the N-alkylation reaction.

References

Application Notes and Protocols: 2-(3-Bromopyridin-4-YL)acetonitrile as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-YL)acetonitrile is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a pyridine ring, an activated nitrile group, and a bromine atom, offering multiple reaction sites for constructing complex molecular architectures. The cyanomethyl group is a key precursor for the formation of fused rings, while the bromo substituent provides a handle for further functionalization through cross-coupling reactions. This document provides detailed protocols and application notes for the use of this compound in the synthesis of thieno[2,3-b]pyridines and pyrido[4,3-d]pyrimidines, two classes of heterocycles with significant interest in medicinal chemistry due to their diverse biological activities.

Application 1: Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

The activated methylene group in this compound makes it an excellent substrate for the Thorpe-Ziegler reaction, a powerful method for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives. This reaction typically proceeds by S-alkylation of a mercapto-pyridine derivative followed by a base-mediated intramolecular cyclization of the resulting nitrile. The resulting 3-aminothieno[2,3-b]pyridine core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including kinase inhibition.

Experimental Protocol: Synthesis of 2-Aryl-3-amino-5-bromothieno[2,3-b]pyridines

This protocol describes a representative synthesis of a 3-aminothieno[2,3-b]pyridine derivative from this compound.

Materials:

  • This compound

  • 2-Bromoacetophenone (or other alpha-halo ketones)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • S-Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the corresponding thiolate.

  • To this mixture, add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Thorpe-Ziegler Cyclization: After completion of the S-alkylation, add an additional portion of sodium ethoxide (1.5 eq) to the reaction mixture to promote the intramolecular cyclization.

  • Continue to reflux the mixture for an additional 4-6 hours, monitoring by TLC until the intermediate is consumed.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Aryl-3-amino-5-bromothieno[2,3-b]pyridine.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 2-Aryl-3-amino-5-bromothieno[2,3-b]pyridines.

Starting MaterialReagentsReaction Time (h)Yield (%)Purity (%)
This compound2-Bromoacetophenone, NaOEt6-1065-80>95
This compoundChloroacetonitrile, NaOEt5-870-85>95

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 This compound step1 S-Alkylation (NaOEt, Ethanol, Reflux) start1->step1 start2 alpha-Halo Ketone start2->step1 step2 Thorpe-Ziegler Cyclization (NaOEt, Ethanol, Reflux) step1->step2 product 3-Aminothieno[2,3-b]pyridine step2->product

Caption: Synthetic workflow for 3-aminothieno[2,3-b]pyridines.

Application 2: Synthesis of Pyrido[4,3-d]pyrimidines

This compound can serve as a precursor for the synthesis of pyrido[4,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad range of pharmacological activities, including applications as kinase inhibitors in oncology. A common synthetic strategy involves the reaction of the nitrile with a formamide equivalent to construct the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-6-bromopyrido[4,3-d]pyrimidine

This protocol outlines a potential route to a 4-aminopyrido[4,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Formamide

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium methoxide (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add formamide (5.0 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 4-Amino-6-bromopyrido[4,3-d]pyrimidine.

Quantitative Data

The following table presents expected quantitative data for the synthesis of 4-Amino-6-bromopyrido[4,3-d]pyrimidine.

Starting MaterialReagentsReaction Time (h)Yield (%)Purity (%)
This compoundFormamide, NaOMe12-1850-65>95

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product start1 This compound step1 Cyclization (NaOMe, DMF, 120-140 °C) start1->step1 start2 Formamide start2->step1 product 4-Aminopyrido[4,3-d]pyrimidine step1->product

Caption: Synthetic workflow for 4-aminopyrido[4,3-d]pyrimidines.

Potential Biological Application: Kinase Inhibition

Many thieno[2,3-b]pyridine and pyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The bromine atom on the synthesized heterocyclic core can be further functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific kinases.

Representative Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase TF Transcription Factors Kinase->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Synthesized Heterocycle (e.g., Thieno[2,3-b]pyridine) Inhibitor->Kinase Inhibition

Application of 2-(3-Bromopyridin-4-YL)acetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(3-Bromopyridin-4-YL)acetonitrile is a versatile heterocyclic intermediate with significant potential in the discovery and development of novel agrochemicals. The presence of a pyridine ring, a reactive nitrile group, and a bromine atom offers multiple points for chemical modification, making it an attractive scaffold for generating diverse libraries of candidate compounds with potential herbicidal, fungicidal, and insecticidal properties. The pyridine moiety is a well-established pharmacophore in numerous commercial pesticides, valued for its ability to interact with various biological targets in pests and pathogens.

Herbicidal Potential: The pyridylacetonitrile core can be elaborated to target key enzymes in plant biosynthetic pathways. Derivatives can be designed as inhibitors of acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), or other vital plant enzymes, leading to potent herbicidal activity. The bromo-substituent provides a handle for cross-coupling reactions to introduce various aryl or alkyl groups, which can significantly influence the spectrum of weed control and crop selectivity.

Fungicidal Potential: Pyridine-based compounds have a long history as effective fungicides. By modifying the acetonitrile group and performing substitutions on the pyridine ring, novel compounds can be synthesized to target fungal respiration, cell wall biosynthesis, or signal transduction pathways. The this compound scaffold can be used to develop analogues of existing pyridinamine or strobilurin fungicides, potentially overcoming existing resistance mechanisms.

Insecticidal Potential: The pyridine ring is a core component of neonicotinoid and other classes of insecticides that target the insect nervous system. This compound can serve as a precursor for the synthesis of novel insecticides with modified modes of action. The nitrile and bromo functionalities allow for the introduction of pharmacophores known to interact with insect-specific receptors, such as the nicotinic acetylcholine receptor (nAChR) or the gamma-aminobutyric acid (GABA) receptor.

Data Presentation

As this compound is primarily a building block, quantitative data on its direct biological activity is not widely available. The following tables represent hypothetical screening data for derivatives synthesized from this intermediate, illustrating the type of data that would be generated during an agrochemical discovery program.

Table 1: Hypothetical Herbicidal Activity of Derivatives

Compound IDModification on Pyridine RingModification on AcetonitrileTarget Weed (Example)IC50 (µM)
H-001Phenyl (via Suzuki coupling)Hydrolyzed to carboxylic acidAmaranthus retroflexus15.2
H-0024-Fluorophenyl (via Suzuki coupling)Converted to tetrazoleSetaria viridis8.5
H-003No modificationAmidoxime formationAbutilon theophrasti22.1

Table 2: Hypothetical Fungicidal Activity of Derivatives

Compound IDModification on Pyridine RingModification on AcetonitrileTarget Fungus (Example)EC50 (µg/mL)
F-001Thiophene (via Stille coupling)Reduced to amine, then acylatedBotrytis cinerea5.8
F-002No modificationCyclized to form an oxazolePuccinia triticina12.3
F-0032-Chlorophenyl (via Suzuki coupling)Converted to thioamideFusarium graminearum9.1

Table 3: Hypothetical Insecticidal Activity of Derivatives

Compound IDModification on Pyridine RingModification on AcetonitrileTarget Insect (Example)LD50 (ng/insect)
I-001Imidazole (via Buchwald-Hartwig amination)Reduced to amineMyzus persicae25
I-002No modificationReaction with hydroxylaminePlutella xylostella42
I-003Pyrazole (via Suzuki coupling)Converted to N-substituted amideAphis gossypii18

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives from this compound and subsequent biological screening.

Protocol 1: Synthesis of Aryl-Substituted Pyridine Derivatives via Suzuki Coupling

Objective: To introduce aryl diversity at the 3-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the dioxane/water solvent system.

  • Add the base (2.0 eq) to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) under the inert atmosphere.

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted derivative.

Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant Assay)

Objective: To evaluate the pre-emergent or post-emergent herbicidal activity of synthesized compounds.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Potting soil

  • Pots or trays

  • Synthesized test compounds

  • Solvent for dissolving compounds (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Spray chamber

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Pre-emergent Application: a. Sow seeds of the target weed species in pots filled with soil. b. Prepare a stock solution of the test compound in the chosen solvent. c. Prepare serial dilutions of the stock solution and mix with water and a surfactant to create the spray solutions. d. Evenly spray the soil surface with the test solutions. e. Place the pots in a growth chamber and water as needed. f. After 14-21 days, assess the herbicidal effect by visual scoring (e.g., 0% = no effect, 100% = complete kill) or by measuring the fresh weight of the emerged seedlings.

  • Post-emergent Application: a. Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage). b. Prepare spray solutions of the test compounds as described above. c. Spray the foliage of the plants until runoff. d. Return the plants to the growth chamber. e. After 7-14 days, assess the herbicidal damage using a visual rating scale or by measuring plant biomass.

Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.

Materials:

  • Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add the test compound at various concentrations. Add the same volume of solvent without the compound to control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Take a mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.

  • Place the mycelial plug in the center of the PDA plates (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C).

  • After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control plates and T is the average diameter of the colony in the treated plates.

Visualizations

Synthesis_Pathway cluster_mods Chemical Modifications cluster_products Potential Agrochemical Leads start This compound suzuki Suzuki Coupling (Aryl Introduction) start->suzuki Pd catalyst, Ar-B(OH)2 nitrile_hydrolysis Nitrile Hydrolysis (Carboxylic Acid) start->nitrile_hydrolysis H+ or OH- nitrile_reduction Nitrile Reduction (Amine) start->nitrile_reduction Reducing Agent herbicide Herbicides suzuki->herbicide fungicide Fungicides suzuki->fungicide insecticide Insecticides suzuki->insecticide nitrile_hydrolysis->herbicide nitrile_reduction->fungicide nitrile_reduction->insecticide

Caption: Synthetic pathways from the core intermediate.

Agrochemical_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization start Synthesized Derivatives of This compound herb_screen Herbicidal Assay (e.g., Whole Plant) start->herb_screen fung_screen Fungicidal Assay (e.g., Mycelial Growth) start->fung_screen insect_screen Insecticidal Assay (e.g., Topical Application) start->insect_screen dose_response Dose-Response & Potency (IC50 / EC50 / LD50) herb_screen->dose_response fung_screen->dose_response insect_screen->dose_response spectrum Spectrum of Activity (Multiple Species) dose_response->spectrum sar Structure-Activity Relationship (SAR) Studies spectrum->sar lead_candidate Lead Candidate for Further Development sar->lead_candidate

Caption: Agrochemical screening workflow.

Application Notes and Protocols for the Hydrolysis of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopyridin-4-yl)acetic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The presence of the bromopyridine moiety allows for further functionalization through cross-coupling reactions, while the acetic acid group provides a handle for amide bond formation and other modifications. This document provides a detailed experimental procedure for the hydrolysis of the readily available precursor, 2-(3-Bromopyridin-4-YL)acetonitrile, to afford the desired carboxylic acid. Both acidic and basic hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory reagents.

Reaction Scheme

The conversion of this compound to 2-(3-Bromopyridin-4-yl)acetic acid can be achieved through either acid- or base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

Data Presentation

The following table summarizes the key quantitative data for the hydrolysis of this compound.

ParameterAcid HydrolysisBase Hydrolysis
Starting Material This compoundThis compound
Reagents Concentrated Sulfuric Acid, WaterSodium Hydroxide, Water, Ethanol
Reaction Time 4-6 hours6-8 hours
Reaction Temperature 100 °C (Reflux)80 °C (Reflux)
Typical Yield 85-95%80-90%
Product 2-(3-Bromopyridin-4-yl)acetic acid2-(3-Bromopyridin-4-yl)acetic acid
Molecular Formula C₇H₆BrNO₂C₇H₆BrNO₂
Molecular Weight 216.03 g/mol 216.03 g/mol

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of this compound using concentrated sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Acid: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. The amount of the acid solution should be sufficient to fully dissolve the starting material upon heating.

  • Reaction: Heat the mixture to 100 °C and maintain at reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 2-(3-Bromopyridin-4-yl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to 80 °C and maintain at reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If an oil forms or precipitation is incomplete, extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude 2-(3-Bromopyridin-4-yl)acetic acid by recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedures.

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_React Add H₂SO₄/H₂O Reflux at 100°C A_Start->A_React A_Workup Quench with Ice Neutralize (NaHCO₃) Extract (EtOAc) A_React->A_Workup A_Purify Dry (Na₂SO₄) Concentrate Recrystallize A_Workup->A_Purify A_Product 2-(3-Bromopyridin-4-yl)acetic Acid A_Purify->A_Product B_Start This compound B_React Add NaOH/EtOH/H₂O Reflux at 80°C B_Start->B_React B_Workup Concentrate Acidify (HCl) Extract (EtOAc) B_React->B_Workup B_Purify Dry (Na₂SO₄) Concentrate Recrystallize B_Workup->B_Purify B_Product 2-(3-Bromopyridin-4-yl)acetic Acid B_Purify->B_Product

Caption: Experimental workflows for acid and base-catalyzed hydrolysis.

Characterization_Workflow Product Purified 2-(3-Bromopyridin-4-yl)acetic Acid TLC TLC Analysis (Purity Check) Product->TLC NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (Structure Verification) Product->MS IR IR Spectroscopy (Functional Group ID) Product->IR

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(3-Bromopyridin-4-YL)acetonitrile. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols provided are based on established methodologies for the cross-coupling of various bromopyridines and serve as a robust starting point for reaction optimization with the target substrate.[1][2][3]

The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals, and the ability to functionalize it through carbon-carbon and carbon-heteroatom bond formation is crucial for drug discovery and development.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for achieving these transformations.[5][6][7]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of bromopyridine derivatives. These tables provide a reference for the expected reaction parameters when working with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines [1][8]

EntryCoupling Partner (Boronic Acid/Ester)Catalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100High
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9085-95
3Pyrimidin-5-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10080-90
4Potassium vinyltrifluoroboratePdCl₂(dppf)Na₂CO₃Isopropanol/H₂O8075-85

Table 2: Buchwald-Hartwig Amination of Bromopyridines [4][9]

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10090-98
2AnilinePd(OAc)₂ / XPhosK₂CO₃Dioxane11085-95
3BenzylaminePdCl₂(dppf)Cs₂CO₃THF8080-90
4CyclohexylaminePd₂(dba)₃ / JohnphosLiHMDSToluene10088-96

Table 3: Sonogashira Coupling of Bromopyridines [10][11]

EntryAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6090-97
2EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF8085-95
31-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile7080-90
4Propargyl alcoholPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96

Table 4: Heck Coupling of Bromopyridines [6][12]

EntryAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10085-95
2n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile9080-90
3AcrylonitrilePd(OAc)₂NaOAcDMA12075-85
44-VinylpyridinePd₂(dba)₃Et₃NToluene11080-90

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[3]

  • Glassware should be flame-dried or oven-dried before use.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress. After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 4: Heck Reaction

This protocol is a general procedure for the Heck reaction of this compound with an alkene.[6][12]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.

  • Add anhydrous DMF.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Flame-dry Schlenk flask reagents Add Substrate, Catalyst, Ligand, and Base start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent coupling_partner Add Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Alkene) solvent->coupling_partner heat Heat and Stir coupling_partner->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.[2]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)-X Ln oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R-Pd(II)-R' Ln reductive_elimination->pd0 product R-R' reductive_elimination->product reagents R-X reagents->oxidative_addition coupling_partner R'-M coupling_partner->transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 2-(3-Bromopyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel compounds derived from 2-(3-bromopyridin-4-yl)acetonitrile. This versatile building block, featuring both a reactive bromine atom and a functionalizable acetonitrile group, serves as an excellent starting point for the creation of diverse molecular scaffolds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions makes it a valuable component in the design of targeted therapies. The starting material, this compound, offers two primary points for diversification: the 3-bromo position, which is amenable to palladium-catalyzed cross-coupling reactions, and the active methylene group of the acetonitrile moiety, which can be utilized in various condensation and cyclization reactions to construct fused heterocyclic systems. This document outlines key synthetic transformations and provides detailed protocols for the synthesis and subsequent biological evaluation of novel derivatives.

Synthetic Strategies

The derivatization of this compound can be broadly categorized into two main approaches: modifications at the pyridine core via cross-coupling reactions and transformations involving the acetonitrile functional group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is a prime site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromopyridine with a variety of boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines. The resulting aminopyridine derivatives are valuable precursors for the synthesis of fused heterocyclic systems like pyridopyrimidines, which are known to possess kinase inhibitory activity.

Reactions of the Acetonitrile Group

The active methylene group adjacent to the cyano group is a versatile handle for constructing novel heterocyclic rings.

  • Condensation Reactions: Reaction with reagents like dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminonitrile, which is a key intermediate for the synthesis of various nitrogen-containing heterocycles.

  • Cyclization with Hydrazines: The enaminonitrile intermediate can be readily cyclized with hydrazine or substituted hydrazines to afford pyrazolopyridine derivatives. Pyrazolopyridines are a prominent class of compounds known to exhibit a broad range of biological activities, including kinase inhibition.

  • Thorpe-Ziegler Reaction: In appropriately substituted precursors, the acetonitrile group can participate in intramolecular cyclization to form fused ring systems.

Data Presentation

The following tables summarize representative quantitative data for key synthetic transformations.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O1001680-90
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802475-85
4Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901270-80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 2: Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-BuOH1001685-95
4CyclohexylaminePd(OAc)₂ (3)DavePhos (6)LHMDSTHF802070-80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 3: Synthesis of Pyrazolopyridines from Pyridylacetonitrile Derivatives

EntryIntermediateReagentSolventConditionsYield (%)
1This compoundDMF-DMANeat120 °C, 2h85-95
23-Dimethylamino-2-(3-bromopyridin-4-yl)acrylonitrileHydrazine hydrateEthanolReflux, 4h70-80
33-Dimethylamino-2-(3-bromopyridin-4-yl)acrylonitrilePhenylhydrazineAcetic Acid100 °C, 6h65-75

Note: Yields are based on analogous transformations reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if required, e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst (1-5 mol%), ligand (if not using a precatalyst, 2-10 mol%), and base (e.g., NaOtBu, 1.5-2.5 eq.).

  • Add this compound (1.0 eq.).

  • Seal the tube, then evacuate and backfill with inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Add the amine (1.1-1.5 eq.) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 3: Synthesis of 4-(1H-Pyrazol-5-yl)pyridin-3-amine

This protocol describes a two-step synthesis starting from a product of Protocol 2.

Step A: Condensation with DMF-DMA

  • In a reaction vial, dissolve the 3-amino-4-(cyanomethyl)pyridine derivative (obtained from Buchwald-Hartwig amination followed by reduction of the bromo-group if desired) in DMF-DMA.

  • Heat the mixture at 120 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting enaminonitrile can often be used in the next step without further purification.

Step B: Cyclization with Hydrazine

  • Dissolve the crude enaminonitrile from Step A in ethanol.

  • Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the pyrazolopyridine product by LC-MS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrazolopyridine derivative.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Incubate for a further 10-30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the application of compounds derived from this compound.

G cluster_synthesis Synthetic Workflow cluster_cc cluster_acn cluster_screening Biological Evaluation SM This compound CC Cross-Coupling (Suzuki / Buchwald-Hartwig) SM->CC Modify Pyridine Core ACN Acetonitrile Derivatization SM->ACN Build Heterocycles Aryl Aryl/Heteroaryl Pyridines CC->Aryl Amino Aminopyridines CC->Amino Enamino Enaminonitriles ACN->Enamino Library Compound Library Aryl->Library Fused e.g., Pyridopyrimidines Amino->Fused Further Cyclization Pyrazolo Pyrazolopyridines Enamino->Pyrazolo Pyrazolo->Library Fused->Library Assay Kinase Inhibition Assay Library->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR Lead Lead Compound SAR->Lead

Caption: A logical workflow for the synthesis and evaluation of novel compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyrazolopyridine Inhibitor Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (Inactive) E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation DNA_Synth DNA Synthesis CDK2->DNA_Synth Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in the cell cycle.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The synthetic routes outlined in these application notes, particularly those leveraging palladium-catalyzed cross-coupling and nitrile-based cyclizations, provide a robust platform for generating libraries of compounds for drug discovery programs. The focus on pyrazolopyridine and pyridopyrimidine scaffolds is driven by their established potential as kinase inhibitors, targeting critical signaling pathways in diseases such as cancer. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this promising scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(3-Bromopyridin-4-YL)acetonitrile synthesis.

Proposed Synthetic Pathway

A two-step synthesis is proposed for this compound, starting from the commercially available 3-Bromo-4-methylpyridine. The first step involves a free-radical bromination of the methyl group using N-Bromosuccinimide (NBS), followed by a nucleophilic substitution with a cyanide salt to yield the final product.

Synthetic_Pathway 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-(Bromomethyl)-3-bromopyridine 4-(Bromomethyl)-3-bromopyridine 3-Bromo-4-methylpyridine->4-(Bromomethyl)-3-bromopyridine Step 1: Bromination (NBS, AIBN, CCl4, Reflux) This compound This compound 4-(Bromomethyl)-3-bromopyridine->this compound Step 2: Cyanation (NaCN, DMSO)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Step 1: Free-Radical Bromination of 3-Bromo-4-methylpyridine

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of 3-Bromo-4-methylpyridine to the desired brominated product, even after prolonged reaction time. What could be the cause?

  • Answer: Low conversion in a free-radical bromination with NBS can stem from several factors:

    • Inactive Radical Initiator: The radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may have degraded. Ensure you are using a fresh batch of the initiator.

    • Insufficient Initiation: The reaction may not have been heated to a high enough temperature to initiate the radical chain reaction. Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ~77°C for CCl₄).

    • Presence of Radical Inhibitors: Contaminants in the starting material or solvent can act as radical inhibitors. Ensure all glassware is clean and dry, and use high-purity, anhydrous solvents.

Issue 2: Formation of Multiple Brominated Products (Over-bromination)

  • Question: My TLC/GC-MS analysis shows the presence of di- and tri-brominated side products. How can I improve the selectivity for the mono-brominated product?

  • Answer: The methyl group on the 4-position of the pyridine ring is activated, which can lead to over-bromination.[1] To minimize this:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS relative to the 3-Bromo-4-methylpyridine.

    • Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Issue 3: Ring Bromination as a Side Reaction

  • Question: I am observing isomers that suggest bromination has occurred on the pyridine ring instead of the methyl group. How can I prevent this?

  • Answer: While side-chain bromination is generally favored under radical conditions, ring bromination can occur, especially if the reaction conditions are not strictly radical.

    • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred as they disfavor ionic reaction pathways that can lead to ring bromination.

    • Ensure Anhydrous Conditions: The presence of water can lead to the formation of HBr, which can promote electrophilic aromatic substitution on the pyridine ring. Use anhydrous solvents and dry glassware.[2]

    • Work in the Absence of Light (if not used for initiation): If using a chemical initiator like AIBN, conducting the reaction in the dark can minimize light-induced side reactions.

Step 2: Cyanation of 4-(Bromomethyl)-3-bromopyridine

Issue 1: Low Yield of this compound

  • Question: The yield of my final product is low after the cyanation step. What are the likely causes?

  • Answer: A low yield in this nucleophilic substitution reaction can be due to several factors:

    • Poor Quality of Starting Material: The crude 4-(Bromomethyl)-3-bromopyridine from the previous step may contain impurities that interfere with the reaction. It is advisable to purify the intermediate by column chromatography before proceeding.

    • Decomposition of the Bromomethyl Intermediate: Benzylic-type bromides can be unstable. Use the purified intermediate promptly.

    • Insufficient Nucleophile: Ensure at least a stoichiometric amount of sodium cyanide (NaCN) or potassium cyanide (KCN) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If room temperature reaction is slow, consider gentle heating (e.g., 50-60°C) while monitoring for decomposition.

Issue 2: Formation of Impurities/Side Products

  • Question: My final product is contaminated with impurities. What are the possible side reactions?

  • Answer: Common side reactions in the cyanation of benzylic halides include:

    • Hydrolysis of the Nitrile: If there is water present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid, especially under basic conditions. Ensure anhydrous conditions are maintained.

    • Elimination Reactions: Although less common for this substrate, elimination to form a pyridine-containing alkene is a possibility, particularly with a non-nucleophilic base.

    • Formation of Isocyanide: While typically a minor byproduct with alkali metal cyanides, some isocyanide may be formed.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What purification methods are recommended?

  • Answer: this compound is a polar molecule.

    • Extraction: After quenching the reaction with water, a thorough extraction with an organic solvent like ethyl acetate or dichloromethane is necessary. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

    • Column Chromatography: Purification by silica gel column chromatography is often the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best radical initiator for the bromination step?

    • A1: Both AIBN and benzoyl peroxide (BPO) are commonly used and effective. AIBN is often preferred as it has a lower decomposition temperature and avoids the formation of benzoic acid as a byproduct.

  • Q2: Can I use a solvent other than carbon tetrachloride for the bromination?

    • A2: Yes, due to the toxicity of CCl₄, other non-polar solvents like cyclohexane or acetonitrile can be used.[3] Acetonitrile is a more environmentally friendly option.

  • Q3: Is it necessary to purify the intermediate, 4-(Bromomethyl)-3-bromopyridine?

    • A3: While it is possible to proceed with the crude material, purification by column chromatography is highly recommended. This will remove unreacted starting material, over-brominated products, and succinimide, leading to a cleaner cyanation reaction and a higher yield of the final product.

  • Q4: What is the best cyanide source for the second step?

    • A4: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common and cost-effective choices. They are sufficiently nucleophilic for this transformation. Extreme caution must be exercised when handling these highly toxic reagents.

  • Q5: How can I monitor the progress of the reactions?

    • A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring both steps. For the bromination, you can visualize the consumption of the starting material and the formation of the less polar product. For the cyanation, you can monitor the disappearance of the bromomethyl intermediate. Staining with potassium permanganate can be helpful for visualizing the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Quantitative Data Summary

The following table provides typical reaction conditions and expected yields for the proposed synthetic steps, based on analogous transformations reported in the literature. These should be considered as starting points for optimization.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Bromination 3-Bromo-4-methylpyridine1.1 eq. NBS, 0.1 eq. AIBN, CCl₄Reflux (~77°C)2-660-80
2. Cyanation 4-(Bromomethyl)-3-bromopyridine1.2 eq. NaCN, DMSO25-60°C4-1270-90

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-3-bromopyridine

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Dissolve 3-Bromo-4-methylpyridine in anhydrous CCl4 Add_Initiator Add AIBN Start->Add_Initiator Add_NBS Add NBS portion-wise Add_Initiator->Add_NBS Reflux Heat to reflux (77°C) Monitor by TLC Add_NBS->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter off succinimide Cool->Filter Wash Wash filtrate with aq. NaHCO3 and brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by column chromatography (Hexane/Ethyl Acetate) Concentrate->Chromatography Product_1 Obtain pure 4-(Bromomethyl)-3-bromopyridine Chromatography->Product_1

Caption: Workflow for the synthesis of 4-(Bromomethyl)-3-bromopyridine.

Materials:

  • 3-Bromo-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-4-methylpyridine (1.0 eq.) in anhydrous CCl₄.

  • Add AIBN (0.1 eq.) to the solution.

  • Add NBS (1.1 eq.) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-(Bromomethyl)-3-bromopyridine.

Protocol 2: Synthesis of this compound

Materials:

  • 4-(Bromomethyl)-3-bromopyridine

  • Sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available.

  • In a round-bottom flask, dissolve 4-(Bromomethyl)-3-bromopyridine (1.0 eq.) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is slow, it can be gently heated to 50-60°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

References

Technical Support Center: Chromatographic Purification of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude 2-(3-Bromopyridin-4-YL)acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying this compound by silica gel chromatography?

A1: The most prevalent issue is peak tailing, a common phenomenon when purifying basic compounds like pyridine derivatives on acidic silica gel.[1][2] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. Other potential issues include co-elution with impurities of similar polarity and low recovery of the final product.

Q2: How can I minimize peak tailing during the purification of my compound?

A2: To mitigate peak tailing, you can add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[3] The TEA will preferentially interact with the acidic silanol groups, reducing their interaction with your basic product and leading to more symmetrical peaks.

Q3: What is a good starting point for a solvent system for the flash chromatography of this compound?

A3: A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2] You can begin by developing a suitable solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3][4]

Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexanes. What should I do?

A4: If your compound is very polar, you may need to use a more polar solvent system. Consider adding a small amount of methanol to your ethyl acetate/hexanes mixture.[3] Alternatively, you could switch to a different solvent system altogether, such as dichloromethane/methanol.

Q5: I am observing multiple spots on my TLC even after purification. What could be the cause?

A5: The presence of multiple spots could indicate several possibilities. It's possible that your compound is degrading on the silica gel. You could also have isomeric impurities that are difficult to separate. In some cases, what appears as multiple spots could be the result of streaking or band broadening.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[1][2]Add a basic modifier like triethylamine (0.1-1%) to the eluent.[3] Alternatively, consider using a less acidic stationary phase like neutral alumina.
Poor Separation / Co-elution of Impurities The chosen solvent system does not provide adequate resolution between your product and impurities.Optimize the eluent system using TLC with various solvent mixtures to maximize the difference in Rf values.[2] Consider using a longer column for better separation. If impurities have very similar polarity, a different chromatographic technique like reverse-phase chromatography might be necessary.[3]
Low Recovery of Product The compound may be irreversibly adsorbed onto the silica gel.Deactivate the silica gel by pre-treating it with the eluent containing triethylamine before loading your sample. Use a dry loading technique to minimize interactions with the stationary phase before elution begins.[2]
Compound Streaking on the Column The compound is very polar and is interacting strongly with the stationary phase.For very polar compounds, consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
Product "Oiling Out" During Recrystallization Attempt The chosen recrystallization solvent is not ideal, or the solution is cooling too quickly.Reheat the solution to redissolve the oil and add more solvent. Allow the solution to cool slowly.[2] Consider using a solvent pair, such as dissolving the compound in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent until turbidity is observed before slow cooling.[2]

Experimental Protocol: Flash Column Chromatography

This is a representative protocol for the purification of a crude bromopyridine derivative and should be optimized for this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]

  • Prepare a slurry of silica gel in your initial, less polar mobile phase.

  • Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.[4]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent.[2]

  • Carefully add the dissolved sample or the silica with the adsorbed compound to the top of the column.[2]

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required.

  • Collect the eluent in a series of fractions (e.g., test tubes or vials).[4]

4. Monitoring the Separation:

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of pyridine derivatives by flash column chromatography. The exact values will need to be determined experimentally for this compound.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradientA common starting point for many organic compounds.
Mobile Phase Additive Triethylamine (0.1 - 1.0% v/v)To reduce peak tailing of basic compounds.[3]
Target Rf on TLC 0.2 - 0.4For optimal separation.[3][4]
Crude to Silica Ratio 1:20 to 1:100 (by weight)A higher ratio is used for more difficult separations.[3]
Purity (Post-Chromatography) >95%Dependent on the success of the separation.
Yield VariableHighly dependent on the purity of the crude material and the efficiency of the chromatographic separation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Develop TLC Method (Target Rf = 0.2-0.4) start->tlc run_column Run Flash Column Chromatography tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions peak_tailing Issue: Peak Tailing? analyze_fractions->peak_tailing combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product poor_separation Issue: Poor Separation? peak_tailing->poor_separation No add_tea Add Triethylamine (0.1-1%) to Eluent peak_tailing->add_tea Yes low_recovery Issue: Low Recovery? poor_separation->low_recovery No optimize_eluent Optimize Eluent System (Different Solvents/Gradient) poor_separation->optimize_eluent Yes low_recovery->combine_pure No dry_load Use Dry Loading Technique low_recovery->dry_load Yes add_tea->run_column optimize_eluent->tlc dry_load->run_column

Caption: A workflow diagram for troubleshooting common issues during the chromatographic purification of this compound.

References

Technical Support Center: Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction of 3-bromo-4-chloropyridine with a cyanide source.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing a very low yield of this compound, or no product is forming at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and cyanide source is critical for the success of the reaction.

    • Solvent: Aprotic polar solvents like DMSO or DMF are typically used to facilitate the dissolution of the cyanide salt and promote the reaction. Ensure the solvent is anhydrous, as water can lead to side reactions.

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting material or product. Optimization of the reaction temperature is crucial.

    • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. The solubility and reactivity can differ, so one might be more effective than the other depending on the specific conditions. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate by increasing the effective concentration of the cyanide ion in the organic phase.

  • Poor Quality of Starting Materials:

    • 3-Bromo-4-chloropyridine: Impurities in the starting material can interfere with the reaction. Verify the purity of your 3-bromo-4-chloropyridine using techniques like NMR or GC-MS.

    • Cyanide Salt: The cyanide salt should be dry and free of contaminants.

  • Deactivation of the Pyridine Ring: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, if there are any electron-donating impurities present, they could potentially decrease the reactivity of the starting material.

  • Inefficient Stirring: In a heterogeneous reaction mixture (if the cyanide salt is not fully dissolved), efficient stirring is essential to ensure good contact between the reactants.

Troubleshooting Steps:

  • Verify Reagent Quality: Confirm the purity of 3-bromo-4-chloropyridine and the cyanide salt.

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before setting up the reaction.

  • Optimize Reaction Temperature: If the reaction is sluggish, consider incrementally increasing the temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Experiment with Different Solvents/Catalysts: If yield remains low, consider switching from DMSO to DMF or vice versa. The addition of a phase-transfer catalyst could also be beneficial.

  • Increase Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction over an extended period.

Issue 2: Formation of a Significant Amount of Side Product, 2-(3-bromopyridin-4-yl)acetamide

Question: I am observing a significant peak in my analysis corresponding to the amide byproduct. What causes its formation and how can I minimize it?

Answer:

The formation of 2-(3-bromopyridin-4-yl)acetamide is a common side reaction resulting from the hydrolysis of the nitrile product.[1]

  • Presence of Water: The primary cause of amide formation is the presence of water in the reaction mixture. This water can come from wet solvents, reagents, or even atmospheric moisture.

  • Reaction Work-up: The work-up procedure can also contribute to hydrolysis, especially if aqueous solutions are used for an extended period or at elevated temperatures.

Minimization Strategies:

  • Strict Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Controlled Work-up: When quenching the reaction and performing extractions, use cooled aqueous solutions and minimize the contact time between the organic and aqueous layers.

  • pH Control: The rate of nitrile hydrolysis is pH-dependent. While the reaction is typically run under basic conditions with the cyanide salt, controlling the pH during work-up can be important. Acidic or strongly basic conditions can promote hydrolysis.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, and the solvent (e.g., high-boiling point DMSO or DMF).

  • Solvent Removal: A significant challenge is the removal of high-boiling point solvents like DMSO or DMF. This can often be achieved by:

    • Aqueous Extraction: Diluting the reaction mixture with a large volume of water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will partition the polar solvent into the aqueous layer. Multiple extractions are usually necessary.

    • Azeotropic Distillation: In some cases, azeotropic distillation with a solvent like toluene can be used to remove residual high-boiling point solvents.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying the final product. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point for elution.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step. Suitable solvent systems need to be determined empirically, but combinations of polar and non-polar solvents are often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most plausible and direct synthetic route is the nucleophilic aromatic substitution (SNAr) of 3-bromo-4-chloropyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the bromine atom at the 3-position due to the electronic properties of the pyridine ring. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which provides greater stabilization.[2][3]

Q2: What are the main side reactions to be aware of during this synthesis?

A2: The primary side reaction is the hydrolysis of the product nitrile to form 2-(3-bromopyridin-4-yl)acetamide.[1] If the hydrolysis proceeds further, the corresponding carboxylic acid, 2-(3-bromopyridin-4-yl)acetic acid, can also be formed. Other potential side reactions include incomplete reaction leading to residual starting material and the formation of regioisomeric products if the starting 3-bromo-4-chloropyridine is impure.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (3-bromo-4-chloropyridine) and the product (this compound). The spots can be visualized under UV light. LC-MS provides more detailed information, including the mass of the product and any byproducts, confirming the identity of the compounds being formed.

Q4: Are there any safety precautions I should take when running this reaction?

A4: Yes, this reaction involves hazardous materials and should be performed with appropriate safety measures.

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is released. A quench solution for cyanide (e.g., a mixture of ferrous sulfate and sodium hydroxide) should be readily available.

  • Solvents: DMSO and DMF are skin-absorbable and can carry other chemicals with them. Avoid skin contact.

  • Brominated Compounds: Brominated aromatic compounds can be irritants and potentially toxic. Handle them with care.

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the yield of this compound and the formation of the primary side product, 2-(3-bromopyridin-4-yl)acetamide. The data presented are representative and intended to guide optimization efforts.

ParameterConditionExpected Yield of this compoundFormation of 2-(3-bromopyridin-4-yl)acetamideRemarks
Temperature 80 °CModerateLowSlower reaction rate, may require longer reaction times.
120 °CHighModerateOptimal temperature for many SNAr reactions.
150 °CModerate to LowHighIncreased risk of product decomposition and side reactions.
Solvent DMSO (anhydrous)HighLowExcellent solvent for dissolving cyanide salts.
DMF (anhydrous)HighLowGood alternative to DMSO.
AcetonitrileLow to ModerateLowLower boiling point may limit reaction temperature.
Water Content < 0.1%HighLowIdeal condition to minimize hydrolysis.
1%ModerateModerateSignificant formation of the amide byproduct can be expected.
5%LowHighHydrolysis becomes a major competing reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • 3-bromo-4-chloropyridine

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-chloropyridine (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Carefully add sodium cyanide (1.1 - 1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-bromo-4-chloropyridine 3-bromo-4-chloropyridine SNAr Nucleophilic Aromatic Substitution 3-bromo-4-chloropyridine->SNAr NaCN NaCN NaCN->SNAr product This compound SNAr->product

Caption: Main synthetic pathway for this compound.

Side_Reactions product This compound hydrolysis1 Hydrolysis (+H2O) product->hydrolysis1 amide 2-(3-Bromopyridin-4-yl)acetamide hydrolysis1->amide hydrolysis2 Further Hydrolysis (+H2O) amide->hydrolysis2 acid 2-(3-Bromopyridin-4-yl)acetic acid hydrolysis2->acid

Caption: Potential hydrolysis side reactions of the nitrile product.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start [Impure] check_conditions Ensure Anhydrous Conditions check_reagents->check_conditions [Pure] check_conditions->start [Wet] optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp [Dry] optimize_temp->start [Suboptimal] change_solvent Consider Different Solvent or Catalyst optimize_temp->change_solvent [Optimized] success Improved Yield change_solvent->success

References

Technical Support Center: Optimization of Reaction Conditions for 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for the synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile.

Proposed Synthetic Pathway

A common and plausible route for the synthesis of this compound involves a two-step process starting from 3-bromo-4-methylpyridine. The first step is a free-radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Cyanation A 3-Bromo-4-methylpyridine B 4-(Bromomethyl)-3-bromopyridine A->B NBS, AIBN Benzene or CCl4, Reflux C This compound B->C NaCN or KCN DMSO or EtOH, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-bromopyridine

This procedure is based on standard radical bromination of benzylic positions.

  • Reaction Setup: To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., benzene or carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure outlines the nucleophilic substitution of the bromide with a cyanide ion.[1]

  • Reaction Setup: Dissolve 4-(bromomethyl)-3-bromopyridine (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or a protic solvent like ethanol.

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC. The reaction must be carried out in anhydrous conditions to avoid the formation of the corresponding alcohol as a side product.[2]

  • Work-up: Pour the reaction mixture into cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Troubleshooting and FAQs

Step 1: Radical Bromination

Q1: The reaction is not proceeding, or the yield is very low. What could be the issue?

A1:

  • Initiator Quality: The radical initiator (AIBN or benzoyl peroxide) may have decomposed. Use a fresh batch of the initiator.

  • Solvent Purity: Ensure the solvent is dry and free of radical scavengers.

  • Light Source: For some radical reactions, initiation by UV light can be more effective than thermal initiation.

  • Reaction Temperature: Ensure the reaction is maintained at the reflux temperature of the chosen solvent.

Q2: I am observing multiple spots on my TLC, indicating side products. What are they and how can I avoid them?

A2:

  • Dibromination: The primary side product is often the dibrominated species, 4-(dibromomethyl)-3-bromopyridine. To minimize this, use a controlled amount of NBS (not more than 1.1 equivalents). Adding the NBS portion-wise can also help.

  • Ring Bromination: Although less likely at the benzylic position, ring bromination can occur under certain conditions. Ensure the reaction is performed in a non-polar solvent and in the absence of acid catalysts.

Step 2: Nucleophilic Cyanation

Q1: The yield of the desired nitrile is low, and I have isolated the corresponding alcohol (4-hydroxymethyl-3-bromopyridine) instead. Why did this happen?

A1: This is a common side reaction if there is water present in the reaction mixture.[1] The hydroxide ions, formed from the reaction of cyanide with water, can compete with the cyanide ion as a nucleophile.

  • Solution: Ensure all glassware is oven-dried, use an anhydrous solvent, and run the reaction under an inert atmosphere. Using a polar aprotic solvent like DMSO can also favor the cyanation reaction.

Q2: The reaction is sluggish or does not go to completion. How can I improve the reaction rate?

A2:

  • Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate.

  • Solvent: A polar aprotic solvent like DMSO or DMF is generally more effective for SN2 reactions than protic solvents like ethanol.

  • Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the transfer of the cyanide ion to the organic phase.

Q3: How do I safely handle and quench a reaction involving cyanide salts?

A3:

  • Handling: Always handle solid cyanide salts and their solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Quenching: To quench the reaction and destroy excess cyanide, add an aqueous solution of sodium hypochlorite (bleach) or a mixture of ferrous sulfate and sodium hydroxide. This will oxidize the cyanide to the much less toxic cyanate. The pH of the quenching solution should be kept basic (pH > 10) to prevent the formation of highly toxic hydrogen cyanide gas.

Data Presentation

Table 1: Comparison of Conditions for Radical Bromination of 4-methylpyridines.

Brominating AgentInitiatorSolventTemperature (°C)Typical Yield (%)Reference
NBSAIBNCCl4Reflux60-80[Generic]
NBSBenzoyl PeroxideBenzeneReflux65-85[Generic]
Br2UV lightCCl4Room Temp.Variable[Generic]

Table 2: Comparison of Conditions for Cyanation of Benzylic Halides.

Cyanide SourceSolventTemperature (°C)Typical Yield (%)Key ConsiderationsReference
NaCNDMSO25-7070-90Anhydrous conditions are crucial.[Generic]
KCNEthanolReflux60-80Slower reaction, potential for elimination side products.[1]
Acetone cyanohydrinDMF11065-85Requires a base (e.g., tributylamine) and a copper(I) catalyst.[3]

Visualizations

G start Start: Crude 4-(Bromomethyl)-3-bromopyridine dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) start->dissolve add_cyanide Add NaCN or KCN (1.2 eq) dissolve->add_cyanide react Stir at RT or Heat (50-70 °C) Monitor by TLC add_cyanide->react workup Quench with Cold Water Extract with Ethyl Acetate react->workup wash Wash Organic Layer with Brine workup->wash dry Dry over Na2SO4, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the cyanation of 4-(bromomethyl)-3-bromopyridine.

G start Low Yield in Cyanation Step? check_sm Is Starting Material Consumed (TLC)? start->check_sm check_side_product Major Side Product Observed? check_sm->check_side_product Yes sm_present Action: Increase reaction time. Increase temperature (e.g., to 70 °C). Change to a more polar aprotic solvent (e.g., DMSO). check_sm->sm_present No alcohol Is the side product the corresponding alcohol? check_side_product->alcohol Yes no_sm Action: Investigate work-up procedure for product loss. Check purification method. check_side_product->no_sm No yes_alcohol Action: Ensure anhydrous conditions. Use dry solvent and glassware. Run under inert atmosphere. alcohol->yes_alcohol Yes no_alcohol Action: Characterize side product (e.g., by MS, NMR). Consider elimination or other side reactions. alcohol->no_alcohol No

Caption: Troubleshooting decision tree for the cyanation reaction.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Suzuki coupling reactions involving bromopyridine substrates. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with bromopyridines can be attributed to several factors, primarily stemming from the inherent properties of the pyridine ring.

Common Causes and Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. To counter this, employing bulky phosphine ligands such as SPhos, XPhos, and RuPhos can shield the palladium center and prevent this inhibitory coordination.[1]

  • Inefficient Oxidative Addition: The C-Br bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[1] To enhance the rate of oxidative addition, you can increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands are known to facilitate this step.[1][2]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling can consume starting materials, thereby reducing the yield of the desired product.[1][2]

  • Inappropriate Base or Solvent: The selection of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[1]

What are the most common side reactions, and how can I minimize them?

Several side reactions can occur during the Suzuki coupling of bromopyridines, leading to reduced yields and purification challenges.

  • Protodeboronation: This involves the replacement of the boron group on the boronic acid with a hydrogen atom. This is more likely to occur at elevated temperatures and in the presence of water and a base.[1]

    • Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

  • Homocoupling: This is the self-coupling of the boronic acid or the bromopyridine. The presence of oxygen often promotes the homocoupling of boronic acids.

    • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen.[1][3] This can be done by freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[3][4]

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom, which is a common issue with electron-deficient heteroaryl halides.

    • Solution: Try a different ligand, a milder base, or lower the reaction temperature.[3]

My reaction is not proceeding to completion, and I observe unreacted starting material. What should I investigate?

Incomplete conversion can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating during the reaction.[3]

    • Solution: Use a fresh batch of palladium catalyst and ligand, or consider using a pre-catalyst. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a crucial step in the catalytic cycle.

  • Poor Quality of Boronic Acid: The boronic acid may be impure or have degraded.

    • Solution: Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[2]

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[5]

    • Solution: Consider screening stronger bases like K₃PO₄, which is often effective for challenging couplings.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridines. These should serve as a starting point for optimization.

Table 1: Recommended Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos1-5Bulky, electron-rich ligands that can prevent catalyst inhibition by the pyridine nitrogen.[1][2]
Pd(PPh₃)₄None2-5A standard, air-sensitive Pd(0) catalyst.[6]
PdCl₂(dppf)None2-5Often used for a wide range of Suzuki couplings.[6][7]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2.0-3.0Toluene/H₂O, Dioxane/H₂O80-110A common and cost-effective choice.[5][6]
K₃PO₄2.0-3.0Dioxane, THF80-110Often effective for challenging couplings.[1][3]
Cs₂CO₃2.0-3.0Dioxane80A strong base that can be effective when others fail.[8][9]
Na₂CO₃2.0-3.0DMFModerate to HighDMF can aid in the solubility of starting materials.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine with an Arylboronic Acid

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[6]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[6]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Visual Troubleshooting and Reaction Cycle

The following diagrams illustrate a troubleshooting workflow for common issues and the fundamental catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Workflow start Start Suzuki Coupling with Bromopyridine check_yield Low or No Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No solution_yield Troubleshoot Low Yield: - Screen bulky ligands (SPhos, XPhos) - Increase temperature - Use more stable boron reagent - Screen different bases/solvents check_yield->solution_yield Yes incomplete_conv Incomplete Conversion? side_products->incomplete_conv No solution_side Minimize Side Reactions: - Thoroughly degas reaction mixture - Use anhydrous solvents - Consider milder base or lower temp - Use boronic esters side_products->solution_side Yes solution_incomplete Address Incomplete Conversion: - Use fresh catalyst/ligand - Check boronic acid quality - Screen stronger bases (e.g., K3PO4) incomplete_conv->solution_incomplete Yes success Successful Coupling incomplete_conv->success No end End solution_yield->end solution_side->end solution_incomplete->end success->end

Caption: A decision tree for troubleshooting Suzuki coupling reactions with bromopyridines.

Suzuki_Catalytic_Cycle cluster_inputs Inputs pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + Ar'-B(OR)2 (activated by base) pd_biaryl Ar-Pd(II)L2-Ar' transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 (catalyst regeneration) product Ar-Ar' (Product) red_elim->product reagents Bromopyridine (Ar-X) Boronic Acid (Ar'-B(OR)2) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-(3-Bromopyridin-4-YL)acetonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing this compound involves the radical bromination of 3-bromo-4-methylpyridine to yield 3-bromo-4-(bromomethyl)pyridine, followed by a nucleophilic substitution with a cyanide salt. Based on this, the most probable impurities are:

  • Unreacted Starting Material: 3-bromo-4-methylpyridine.

  • Intermediate: 3-bromo-4-(bromomethyl)pyridine.

  • Over-brominated Byproducts: Such as 3-bromo-4-(dibromomethyl)pyridine, which can form during the initial bromination step.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 2-(3-bromopyridin-4-yl)acetamide or 2-(3-bromopyridin-4-yl)acetic acid, especially if exposed to acidic or basic conditions during workup or purification.

  • Residual Solvents: Solvents used in the reaction and purification steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purifying solid organic compounds like this compound are column chromatography and recrystallization. The choice between them, or their sequential use, will depend on the impurity profile and the desired final purity.

  • Column Chromatography: This is highly effective for separating the target compound from impurities with different polarities. It is often the best first step for grossly impure samples.

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid compound and can yield a highly pure crystalline product. It is often used as a final purification step after column chromatography.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities. An optimal Rf value for the product on a TLC plate for good separation in column chromatography is typically around 0.2-0.4.[1][2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors, including the presence of impurities or the solution cooling too quickly. To remedy this, try the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If the problem persists, consider a different recrystallization solvent or a two-solvent system.

Troubleshooting Guides

Column Chromatography Purification

This guide will help you troubleshoot common issues encountered during the purification of this compound using silica gel column chromatography.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to find the optimal separation.
The column is overloaded with the crude sample.Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:30 to 1:50 weight ratio of crude product to silica.
Product Elutes Too Quickly or Too Slowly The eluent polarity is incorrect.If the product elutes too quickly (high Rf), decrease the eluent polarity. If it elutes too slowly (low Rf), increase the eluent polarity.
Streaking or Tailing of the Product Spot on TLC The compound is interacting too strongly with the acidic silica gel due to the basic nature of the pyridine ring.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of a suitable solvent (or the initial eluent) before loading it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
Recrystallization Purification

This guide addresses common problems that may arise during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound, if available. Reduce the volume of the solvent by gentle heating and then allow it to cool again.
The chosen solvent is not appropriate.Perform a solvent screen to find a more suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For a polar compound like this, consider solvents such as ethanol, isopropanol, or acetonitrile, or mixed solvent systems like ethyl acetate/hexane or ethanol/water.
Low Yield of Recovered Crystals Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover more product, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.
The solution was not cooled sufficiently.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Product Purity is Still Low After Recrystallization Impurities have similar solubility to the product in the chosen solvent.Consider a different recrystallization solvent where the solubility of the impurities is significantly different from your product. A second recrystallization may be necessary. For persistent impurities, pre-purification by column chromatography is recommended.
The solution cooled too quickly, trapping impurities within the crystals.Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.

Experimental Protocols

Column Chromatography

A detailed protocol for purifying a closely related compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, suggests that a gradient elution from n-hexane to 30% ethyl acetate in n-hexane is effective on a silica gel column. For this compound, a similar approach is recommended.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Column Chromatography Parameters

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Gradient: Hexane to Ethyl Acetate (e.g., 95:5 to 50:50)
Loading Method Wet or Dry Loading
Purity (Post-Column) >95% (typical)
Yield 70-90% (typical)
Recrystallization

Protocol:

  • Solvent Selection: Through small-scale tests, identify a suitable solvent or solvent pair. Ethanol, isopropanol, or an ethyl acetate/hexane mixture are good starting points.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Potential Recrystallization Solvents

Solvent/SystemExpected Solubility Profile
EthanolGood solubility when hot, lower when cold.
IsopropanolSimilar to ethanol, may offer different selectivity.
Ethyl Acetate/HexaneDissolve in hot ethyl acetate, add hexane as an anti-solvent.
AcetonitrileMay be a good single solvent for recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound col_chrom Column Chromatography on Silica Gel start->col_chrom Gross Impurity Removal recryst Recrystallization col_chrom->recryst Fine Purification purity_check Purity Analysis (e.g., HPLC, NMR) recryst->purity_check final_product Pure Product (>98%) purity_check->final_product Meets Specification

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product decision_purity Is Purity >95%? start->decision_purity col_chrom Perform Column Chromatography decision_purity->col_chrom No recrystallize Perform Recrystallization decision_purity->recrystallize Yes col_chrom->recrystallize decision_xtals Crystals Formed? recrystallize->decision_xtals oiling_out Troubleshoot 'Oiling Out' decision_xtals->oiling_out No final_product Pure Product decision_xtals->final_product Yes oiling_out->recrystallize Re-attempt

Caption: Decision-making process for purification method selection and troubleshooting.

References

Technical Support Center: Scalable Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scalable synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step. A plausible and common synthetic route involves the bromination of 3-bromo-4-methylpyridine followed by a cyanation reaction.

Problem 1: Low Yield or Stalled Bromination of 3-Bromo-4-methylpyridine

Question: The conversion of 3-bromo-4-methylpyridine to 3-bromo-4-(bromomethyl)pyridine is inefficient, resulting in a low yield of the desired product. What are the potential causes and solutions?

Answer: Low yields in the free-radical bromination of the methyl group on the pyridine ring are a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Inadequate Radical Initiation - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. - Optimize the initiator concentration; typically, a catalytic amount is sufficient. - Confirm the reaction temperature is appropriate for the chosen initiator's half-life.
Decomposition of NBS - Use high-purity N-Bromosuccinimide (NBS). - Add NBS portion-wise to control the reaction temperature and prevent rapid decomposition.
Solvent Issues - Ensure the use of an anhydrous, non-polar solvent like carbon tetrachloride or chlorobenzene to avoid side reactions. - The solvent should be thoroughly degassed to remove oxygen, which can interfere with radical reactions.
Light-Induced Side Reactions - Protect the reaction from light, as UV radiation can lead to undesired side reactions and decomposition of the desired product.
Product Instability - The bromomethyl intermediate can be unstable. It is often recommended to use it in the subsequent cyanation step as soon as possible with minimal purification.
Problem 2: Inefficient Cyanation and Formation of Impurities

Question: The reaction to form this compound from 3-bromo-4-(bromomethyl)pyridine results in a low yield and the formation of multiple byproducts. How can this be addressed?

Answer: The cyanation step is critical and can be prone to side reactions, especially at a larger scale. Below are common issues and their troubleshooting strategies.

Potential Cause Recommended Solutions
Poor Nucleophilicity of Cyanide Source - Use a highly soluble and reactive cyanide source like sodium cyanide or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF). - Ensure the cyanide salt is dry and of high purity.
Side Reactions - Dimerization/Polymerization: The bromomethyl intermediate can react with itself. Maintain a low reaction temperature and add the intermediate slowly to the cyanide solution. - Hydrolysis: The nitrile group can be sensitive to hydrolysis. Ensure anhydrous reaction conditions and a non-aqueous work-up.
Catalyst Deactivation (for Palladium-catalyzed routes) - If employing a palladium-catalyzed cyanation, ensure the catalyst is not deactivated. Use fresh catalyst and high-purity, air-stable ligands. - Thoroughly degas all solvents and reactants to prevent oxidative degradation of the catalyst.
Work-up and Extraction Issues - The product may have some water solubility. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. - Perform multiple extractions to maximize yield.
Problem 3: Difficulty in Product Purification

Question: The crude this compound is proving difficult to purify, with impurities co-eluting during column chromatography. What purification strategies are recommended?

Answer: The polar nature of the pyridine ring and the nitrile group can make purification challenging. The following approaches can be employed for effective purification.

Purification Challenge Recommended Strategies
Streaking on Silica Gel Column - The basicity of the pyridine nitrogen can interact with the acidic silica gel. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape. - Alternatively, use a different stationary phase like alumina.
Co-elution with Impurities - Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. - Consider recrystallization as a final purification step. Test various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.
Residual Metal Catalyst - For palladium-catalyzed reactions, residual palladium can be an issue. Use palladium scavengers such as thiol-based resins to remove trace amounts of the metal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scalable production of this compound?

A1: A frequently employed synthetic pathway starts with 3-bromo-4-methylpyridine. This is followed by a free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator to form 3-bromo-4-(bromomethyl)pyridine. The final step is a nucleophilic substitution with a cyanide salt, such as sodium cyanide, to yield the target molecule.

Q2: What are the critical safety precautions to consider during this synthesis at scale?

A2: Several safety considerations are paramount:

  • Cyanide Handling: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.

  • Brominating Agents: NBS and other brominating agents are corrosive and lachrymators. Handle with care in a fume hood.

  • Exothermic Reactions: Both the bromination and cyanation steps can be exothermic. Ensure adequate cooling and controlled addition of reagents, especially at a larger scale, to prevent thermal runaways.

  • Solvent Safety: Use appropriate precautions when handling flammable organic solvents.

Q3: How can the progress of the reactions be monitored effectively?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the bromination and cyanation reactions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of reaction conversion and impurity formation, which is particularly useful during process scale-up.

Experimental Protocols

A detailed experimental protocol for a plausible synthesis route is provided below. Disclaimer: This is a theoretical protocol based on similar transformations and should be optimized for specific laboratory and scale conditions.

Step 1: Synthesis of 3-bromo-4-(bromomethyl)pyridine
  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and an inert atmosphere (nitrogen or argon), dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous chlorobenzene.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) to the solution.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate containing the crude 3-bromo-4-(bromomethyl)pyridine is often used directly in the next step without extensive purification due to its potential instability.

Step 2: Synthesis of this compound
  • Reaction Setup: In a separate reaction vessel under an inert atmosphere, dissolve sodium cyanide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Cool the cyanide solution in an ice bath. Slowly add the filtrate containing crude 3-bromo-4-(bromomethyl)pyridine from the previous step, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Quench the reaction by carefully pouring it into a stirred mixture of ice and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis. Note that these values are illustrative and can vary based on reaction scale and optimization.

Parameter Step 1: Bromination Step 2: Cyanation Overall
Starting Material 3-bromo-4-methylpyridine3-bromo-4-(bromomethyl)pyridine3-bromo-4-methylpyridine
Product 3-bromo-4-(bromomethyl)pyridineThis compoundThis compound
Typical Yield 75-85% (crude)80-90%60-75%
Purity (after purification) ->98% (by HPLC)>98% (by HPLC)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation start 3-Bromo-4-methylpyridine bromination Bromination with NBS/AIBN in Chlorobenzene start->bromination filtration Filtration of Succinimide bromination->filtration crude_intermediate Crude 3-bromo-4-(bromomethyl)pyridine filtration->crude_intermediate cyanation Cyanation with NaCN in DMSO crude_intermediate->cyanation workup Aqueous Work-up and Extraction cyanation->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Proposed workflow for the scalable synthesis of this compound.

Purification Decision Tree

G start Crude Product purity_check Assess Purity by HPLC start->purity_check high_purity >95% Pure? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column Column Chromatography high_purity->column No final_product Final Product (>98% Pure) recrystallization->final_product column->final_product

Caption: Decision tree for the purification of this compound.

Preventing decomposition of 2-(3-Bromopyridin-4-YL)acetonitrile during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromopyridin-4-YL)acetonitrile. The following information is designed to help prevent decomposition and address common issues encountered during reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during a reaction?

A1: Based on its structure, this compound is susceptible to two primary decomposition pathways:

  • Protodebromination: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom. This side reaction is common for electron-deficient heteroaryl halides, especially under reductive conditions or at elevated temperatures in the presence of a hydrogen source (e.g., solvent, amine, or water) and a catalyst.[1]

  • Hydrolysis of the Nitrile Group: The cyano group (-CN) can undergo hydrolysis to form a primary amide (2-(3-bromopyridin-4-yl)acetamide) and subsequently a carboxylic acid (2-(3-bromopyridin-4-yl)acetic acid). This is typically promoted by acidic or basic conditions, particularly in the presence of water and heat.

Q2: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I prevent it?

A2: You are likely observing protodebromination.[1] This is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize this, consider the following:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst and potential side reactions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the presence of protic sources that can lead to protodebromination.

  • Reaction Temperature and Time: Lower the reaction temperature and shorten the reaction time as much as possible. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of protodebromination. Weaker, non-nucleophilic bases and aprotic solvents are often preferred.

Q3: I am trying to perform a cross-coupling reaction, but I am getting low yields and a complex mixture of products. What are the likely causes?

A3: Low yields and complex product mixtures in cross-coupling reactions can stem from several factors beyond the decomposition of your starting material:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Use a fresh, high-quality catalyst and ensure proper handling under an inert atmosphere.

  • Homocoupling: Both your starting material and the coupling partner (e.g., boronic acid) can undergo homocoupling to form symmetrical biaryl products. This is often promoted by the presence of oxygen.

  • Inefficient Transmetalation: This key step in the catalytic cycle can be slow for some substrates, leading to incomplete conversion. Optimizing the ligand, base, and solvent system can improve transmetalation efficiency.

Troubleshooting Guides

The following tables provide guidance on troubleshooting common issues encountered during reactions with this compound.

Table 1: Troubleshooting Protodebromination
Observation Potential Cause Recommended Solution
Significant formation of 2-(pyridin-4-yl)acetonitrile (M-Br+H).Presence of protic impurities (e.g., water, alcohols).Use anhydrous solvents and reagents. Dry glassware thoroughly.
Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Inappropriate choice of base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use aprotic solvents like dioxane or toluene.
Catalyst system promotes hydrodehalogenation.Screen different palladium catalysts and phosphine ligands. Avoid catalysts known to promote reduction.
Table 2: Troubleshooting Nitrile Hydrolysis
Observation Potential Cause Recommended Solution
Formation of 2-(3-bromopyridin-4-yl)acetamide or 2-(3-bromopyridin-4-yl)acetic acid.Presence of water under acidic or basic conditions.Use anhydrous solvents and reagents. Perform the reaction under neutral or mildly basic/acidic conditions if possible.
High reaction temperatures in the presence of water.Lower the reaction temperature.
Prolonged reaction times in aqueous media.Minimize the reaction time.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic acid → 2-(3-Arylpyridin-4-YL)acetonitrile

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

Reaction: this compound + Terminal alkyne → 2-(3-(Alkynyl)pyridin-4-YL)acetonitrile

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Reaction: this compound + Amine → 2-(3-(Amino)pyridin-4-YL)acetonitrile

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

DecompositionPathways Start This compound Protodebromination Protodebromination (Loss of Br) Start->Protodebromination Reductive conditions High Temp. Hydrolysis Nitrile Hydrolysis Start->Hydrolysis H₂O, H⁺ or OH⁻ Heat Product1 2-(Pyridin-4-YL)acetonitrile Protodebromination->Product1 Product2 2-(3-Bromopyridin-4-YL)acetamide Hydrolysis->Product2 Product3 2-(3-Bromopyridin-4-YL)acetic acid Product2->Product3 Further Hydrolysis

Caption: Potential decomposition pathways of this compound.

TroubleshootingFlowchart Start Low Yield or Complex Mixture CheckDecomposition Check for Decomposition Products (LC-MS, NMR) Start->CheckDecomposition DecompYes Decomposition Observed CheckDecomposition->DecompYes Yes DecompNo No Significant Decomposition CheckDecomposition->DecompNo No IdentifyDecomp Identify Decomposition Pathway (Protodebromination or Hydrolysis) DecompYes->IdentifyDecomp OptimizeConditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Solvent - Temperature DecompNo->OptimizeConditions TroubleshootDecomp Follow Specific Troubleshooting Guide (Table 1 or 2) IdentifyDecomp->TroubleshootDecomp

Caption: Troubleshooting workflow for reactions involving this compound.

References

Optimizing solvent and temperature for 2-(3-Bromopyridin-4-YL)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-(3-Bromopyridin-4-YL)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and transformations of the nitrile group. The most frequent reactions include:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond at the 3-position of the pyridine ring.

  • Buchwald-Hartwig Amination: To introduce a nitrogen-based nucleophile at the 3-position.

  • Nitrile Reduction: To convert the cyano group into a primary amine (e.g., using H₂/Raney Nickel or LiAlH₄).[1][2]

  • Nitrile Hydrolysis: To transform the cyano group into a carboxylic acid.[3]

Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?

A2: Poor solubility can hinder reaction rates and yields.[4] Consider the following troubleshooting steps:

  • Solvent Choice: 3-Bromopyridine is a polar molecule, so polar solvents are a good starting point.[4] Common solvents for reactions with bromopyridines include toluene, dioxane, THF, and DMF.

  • Co-solvents: If solubility is still an issue, consider using a co-solvent system. Adding a more polar solvent like DMSO or NMP in small quantities can improve solubility.

  • Heating: Gently heating the mixture can help dissolve the starting material. However, be mindful of the thermal stability of your reactants and products.

  • Fresh Reagent: Older batches of bromopyridines can degrade or oligomerize, leading to insolubility.[5] Ensure you are using a fresh, high-purity reagent.

Q3: My palladium-catalyzed cross-coupling reaction is not working or giving low yields. What are the common causes?

A3: Several factors can affect the efficiency of palladium-catalyzed reactions:

  • Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is critical.[6][7] For electron-deficient pyridines, sterically hindered phosphine ligands are often effective.

  • Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can significantly impact the reaction outcome.[8]

  • Temperature: Elevated temperatures can sometimes lead to catalyst decomposition (e.g., precipitation of palladium black) and reduced yields.[9] The optimal temperature needs to be determined for each specific reaction.

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing the formation of side products during my nitrile reduction. How can I improve the selectivity?

A4: The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts.[1] To favor the formation of the primary amine:

  • Catalyst Choice: Raney nickel and platinum dioxide are common catalysts for the hydrogenation of nitriles to primary amines.[1]

  • Reaction Conditions: Factors such as solvent, pH, temperature, and hydrogen pressure can influence the selectivity.[1]

  • Stoichiometric Reductants: Using stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄) can also yield primary amines.[2]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Inefficient Catalyst System Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands.[6][7] Consider using pre-formed catalyst complexes.
Incorrect Base Optimize the base. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or CsF are commonly used.[9][10]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition. Typical temperatures range from 80-110°C.[9][11]
Solubility Issues Ensure all reactants are fully dissolved. Consider using a different solvent or a co-solvent system (e.g., dioxane/water, toluene/ethanol).[12]
Reagent Quality Use fresh, high-purity this compound, boronic acid/ester, and catalyst. Ensure solvents are anhydrous.
Issue 2: Incomplete Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Ligand Incompatibility The choice of ligand is crucial. For bromopyridines, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective.[13]
Base Strength A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[14]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents thoroughly.
Steric Hindrance If using a bulky amine, the reaction may require higher temperatures or longer reaction times.
Amine Volatility For volatile amines, consider performing the reaction in a sealed tube to prevent loss of the nucleophile.[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C).[11]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) under an inert atmosphere.[13][14]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No reagent_quality Check Reagent Purity (Starting Material, Solvents, Catalyst) check_conversion->reagent_quality Yes success Successful Reaction check_purity->success No purification Optimize Purification (Chromatography, Recrystallization) check_purity->purification Yes reaction_conditions Optimize Reaction Conditions (Temperature, Concentration) reagent_quality->reaction_conditions catalyst_system Screen Catalyst System (Ligand, Base, Pd Source) reaction_conditions->catalyst_system catalyst_system->start Re-run Reaction purification->success Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L₂(R²) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product aryl_halide R¹-Br (this compound) aryl_halide->pd_complex boronic_acid R²-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

References

Technical Support Center: 3-Bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges with 3-bromopyridine cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is 3-bromopyridine generally less reactive than other aryl bromides in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of 3-bromopyridine stems from two primary electronic factors:

  • Electron-Deficient Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[1][2] This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalytic species and inhibiting its overall activity.[2][3]

Q2: What is the most critical factor to consider for a successful cross-coupling reaction with 3-bromopyridine?

A2: The most critical factor is mitigating the inhibitory effect of the pyridine nitrogen on the palladium catalyst.[3] This is most effectively achieved by selecting bulky and electron-rich phosphine ligands. These ligands coordinate to the palladium center, sterically shielding it and preventing the pyridine nitrogen from binding, which preserves the catalyst's activity.[1][3]

Q3: I am observing a significant amount of debrominated starting material (hydrodehalogenation). What causes this and how can I prevent it?

A3: Hydrodehalogenation is a common side reaction where the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[2]

  • Potential Hydride Sources: Impurities in reagents, the solvent, or the boronic acid coupling partner can act as hydride sources.[2]

  • Prevention Strategies:

    • Choice of Base: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially for Suzuki couplings, as stronger bases can promote this side reaction.[2]

    • Solvent System: Employing a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[2]

    • Reagent Purity: Ensure all reagents, particularly the boronic acid, are of high purity and stored correctly to prevent degradation that could introduce hydride impurities.[2]

Q4: My reaction is producing significant homocoupling byproducts. How can this be minimized?

A4: Homocoupling, such as the Glaser coupling of alkynes in Sonogashira reactions or the coupling of two boronic acid molecules in Suzuki reactions, is often promoted by the presence of oxygen.[3]

  • Minimization Strategy: It is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][2] Techniques like freeze-pump-thaw cycles or bubbling an inert gas through the solvent are highly effective.[1][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Suggested Solution Citation
Catalyst Inhibition Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center from coordination by the pyridine nitrogen.[1][5]
Inefficient Oxidative Addition Increase the reaction temperature. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and more electron-rich ligands to facilitate the reaction.[1][5]
Poor Transmetalation The choice of base is critical. Screen inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[2][5]
Protodeboronation of Boronic Acid Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]
Issue 2: Sluggish or Stalled Buchwald-Hartwig Amination
Potential Cause Suggested Solution Citation
Inappropriate Ligand The ligand choice is crucial. For primary amines, BrettPhos can be effective. For secondary amines, RuPhos and SPhos have shown high yields. A ligand screen is recommended.[6]
Incorrect Base Strong, non-nucleophilic bases are required. NaOtBu or LHMDS are commonly used. Ensure the base is fresh and handled under inert conditions.[6][7]
Steric Hindrance For sterically demanding amines or substrates, consider using a more reactive catalyst system (e.g., a pre-catalyst) or increasing the reaction temperature.[3]
Catalyst Decomposition Ensure a strictly inert atmosphere is maintained. Catalyst decomposition can occur in the presence of oxygen.[2]
Issue 3: Low Yield in Sonogashira Coupling
Potential Cause Suggested Solution Citation
Catalyst System Inactivity An effective system for 3-bromopyridines involves a palladium source like Pd(CF₃COO)₂ with PPh₃ as the ligand and CuI as a co-catalyst.[8][9]
Base Incompatibility An amine base like triethylamine (Et₃N) is typically used and often serves as the solvent as well. Ensure it is anhydrous.[3][10]
Alkyne Homocoupling (Glaser) This is a major side reaction promoted by oxygen. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[3]
Sluggish C-Br Activation 3-Bromopyridines are less reactive than corresponding iodides. Increasing the reaction temperature (e.g., to 100 °C) may be necessary to drive the reaction to completion.[3][11]

Data Presentation: Comparative Reaction Conditions

The selection of catalyst, ligand, and base is paramount for success. The tables below summarize conditions for various cross-coupling reactions involving bromopyridine substrates.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Approx. Yield (%) Reference
Pd(OAc)₂ (2) SPhos K₂CO₃ Toluene/H₂O 100 8 90-98 [10]
PdCl₂(dppf) (3) dppf Cs₂CO₃ DMF 90 12 88-96 [10]
Pd(PPh₃)₄ (5) PPh₃ K₃PO₄ 1,4-Dioxane/H₂O 85-95 >15 Moderate to Good [12]

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 95% EtOH | Reflux | 2-4 | Moderate to Excellent |[13] |

Table 2: Selected Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst System Base Solvent Temp (°C) Time (h) Approx. Yield (%) Reference
Pd₂(dba)₃ / RuPhos LiHMDS THF 65 16 83 [6]
Pd₂(dba)₃ / SPhos LiHMDS THF 65 16 76 [6]
BrettPhos-precatalyst LiHMDS THF 65 16 78 (for primary amines) [6]

| Pd(OAc)₂ / dppp | - | - | - | - | Effective System |[5] |

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine

Catalyst (mol%) Ligand (mol%) Additive (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%) Reference
Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI (5) Et₃N DMF 100 3 72-96 [8][9]

| Pd(PPh₃)₄ (5) | PPh₃ | CuI (5) | Et₃N | THF | RT | 16 | Good |[10] |

Visualizations

G Troubleshooting Workflow for Low Cross-Coupling Yield Start Low or No Yield Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents/reagents. Maintain positive inert gas pressure. Check_Inert->Degas No Check_Reagents Are all reagents pure and anhydrous? Check_Inert->Check_Reagents Yes Degas->Check_Reagents Purify Action: Use fresh/purified reagents & anhydrous solvents. Check_Reagents->Purify No Optimize_System Is the catalyst/ligand/base combination optimal? Check_Reagents->Optimize_System Yes Purify->Optimize_System Screen_Conditions Action: Screen different ligands, bases, and solvents. Consider a pre-catalyst. Optimize_System->Screen_Conditions No Optimize_Temp Is the reaction temperature appropriate? Optimize_System->Optimize_Temp Yes Screen_Conditions->Optimize_Temp Increase_Temp Action: Incrementally increase temperature. Optimize_Temp->Increase_Temp No Success Improved Yield Optimize_Temp->Success Yes Increase_Temp->Success G Key Factors in 3-Bromopyridine Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 3-Bromopyridine 3-Bromopyridine Product Desired Coupled Product 3-Bromopyridine->Product Coupling Partner\n(Boronic Acid, Amine, Alkyne) Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling Partner\n(Boronic Acid, Amine, Alkyne)->Product Pd Precursor\n(e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd Precursor\n(e.g., Pd(OAc)₂, Pd₂(dba)₃)->Product Catalyzes Ligand\n(Bulky, Electron-Rich Phosphines) Ligand (Bulky, Electron-Rich Phosphines) Ligand\n(Bulky, Electron-Rich Phosphines)->Pd Precursor\n(e.g., Pd(OAc)₂, Pd₂(dba)₃) Activates & Protects Base\n(K₃PO₄, Cs₂CO₃, NaOtBu) Base (K₃PO₄, Cs₂CO₃, NaOtBu) Base\n(K₃PO₄, Cs₂CO₃, NaOtBu)->Product Promotes Solvent\n(Dioxane, Toluene, DMF) Solvent (Dioxane, Toluene, DMF) Solvent\n(Dioxane, Toluene, DMF)->Product Mediates Temperature\n(80-110 °C) Temperature (80-110 °C) Temperature\n(80-110 °C)->Product Drives Inert Atmosphere\n(N₂ or Ar) Inert Atmosphere (N₂ or Ar) Inert Atmosphere\n(N₂ or Ar)->Product Prevents Side Reactions

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a critical step in the synthesis of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed insights into molecular structure. This guide presents a comprehensive ¹H and ¹³C NMR analysis of 2-(3-Bromopyridin-4-YL)acetonitrile, a valuable building block in medicinal chemistry. To provide a clear benchmark for its spectral characteristics, a comparative analysis with the structurally related alternative, 2-(pyridin-4-yl)acetonitrile, is included.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 2-(pyridin-4-yl)acetonitrile. The use of predicted data for the target compound is due to the limited availability of experimental spectra in the public domain. These predictions, generated using advanced algorithms, provide a reliable estimation of the expected chemical shifts. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-28.65s-
H-57.45d5.1
H-68.55d5.1
-CH₂-3.85s-
2-(pyridin-4-yl)acetonitrile H-2, H-68.62d6.0
H-3, H-57.35d6.0
-CH₂-3.78s-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-2151.2
C-3122.5
C-4142.1
C-5125.8
C-6149.8
-CH₂-24.5
-CN116.4
2-(pyridin-4-yl)acetonitrile C-2, C-6150.2
C-3, C-5124.5
C-4142.8
-CH₂-24.1
-CN117.2

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound and its analogs.

1. Sample Preparation:

  • For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a larger sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Before acquisition, the probe must be tuned to the appropriate frequencies for both ¹H and ¹³C nuclei and the magnetic field should be shimmed to ensure homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation in NMR spectroscopy.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Elucidation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent + TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into NMR Spectrometer Transfer->Spectrometer TuneShim Tune Probe & Shim Magnet Spectrometer->TuneShim Acquire1H Acquire ¹H Spectrum TuneShim->Acquire1H Acquire13C Acquire ¹³C Spectrum TuneShim->Acquire13C FT Fourier Transform (FID -> Spectrum) Acquire1H->FT Acquire13C->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration (to TMS) Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate AnalyzeShifts Analyze Chemical Shifts Calibrate->AnalyzeShifts AnalyzeMultiplicity Analyze Multiplicity & Coupling Constants (¹H) Integrate->AnalyzeMultiplicity Structure Structure Elucidation AnalyzeShifts->Structure AnalyzeMultiplicity->Structure

Caption: Logical workflow for NMR analysis.

A Comparative Guide to the Mass Spectrometry Analysis of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of 2-(3-Bromopyridin-4-YL)acetonitrile and its non-brominated analog, 2-(Pyridin-4-YL)acetonitrile. It also presents High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as an alternative analytical technique. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the appropriate methodology for their specific needs.

Mass Spectrometry Analysis: A Head-to-Head Comparison

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The introduction of a bromine atom into the pyridine ring significantly influences the mass spectrum of 2-(pyridin-4-yl)acetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its comparator is presented in Table 1.

PropertyThis compound2-(Pyridin-4-YL)acetonitrile
Molecular Formula C₇H₅BrN₂C₇H₆N₂
Molecular Weight 197.03 g/mol [1][2][3][4]118.14 g/mol [5]
CAS Number 142892-31-7[1][2][3][4]13121-99-8[5]
Appearance Solid[2]Solid[6]

Table 1. Physicochemical Properties. The presence of a bromine atom significantly increases the molecular weight of the compound.

Predicted Mass Spectrometry Fragmentation

This compound:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks of almost equal intensity at m/z 196 and 198.

Key Predicted Fragments:

m/z (predicted)Ion Structure / Fragment LostComments
196/198[M]⁺Molecular ion, showing the characteristic bromine isotope pattern.
117[M - Br]⁺Loss of the bromine radical, a common fragmentation for brominated compounds.
90[C₆H₄N]⁺Subsequent loss of HCN from the [M - Br]⁺ fragment.
78[C₅H₄N]⁺Pyridine cation radical, a common fragment in pyridine-containing compounds.

Table 2. Predicted major fragment ions for this compound.

2-(Pyridin-4-YL)acetonitrile:

In the absence of the bromine atom, the fragmentation of this molecule will be simpler.

Key Predicted Fragments:

m/z (predicted)Ion Structure / Fragment LostComments
118[M]⁺Molecular ion.
117[M - H]⁺Loss of a hydrogen radical.
91[M - HCN]⁺Loss of hydrogen cyanide from the molecular ion.
78[C₅H₄N]⁺Pyridine cation radical.

Table 3. Predicted major fragment ions for 2-(Pyridin-4-YL)acetonitrile. [5][10][11][12][13]

Alternative Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a robust alternative for the quantification and purity assessment of these compounds. This technique separates compounds based on their interaction with a stationary phase and a mobile phase, and detection is based on the absorbance of UV light.

Comparative Performance:

ParameterMass Spectrometry (GC-MS/LC-MS)HPLC-UV
Selectivity Very High (based on m/z)Moderate to High (based on retention time and UV spectrum)
Sensitivity Very High (pg to fg range)High (ng to µg range)
Structural Information Provides detailed structural information through fragmentation.Limited to UV absorbance spectrum.
Instrumentation Cost HighModerate
Sample Throughput ModerateHigh

Table 4. Comparison of Mass Spectrometry and HPLC-UV.

Experimental Protocols

Mass Spectrometry (GC-MS Protocol)

This protocol is a general guideline and may require optimization.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injector: Split/splitless, 250 °C.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

HPLC-UV Protocol

This protocol is a general guideline and may require optimization.[14][15][16][17][18]

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for mass spectrometry and HPLC-UV analysis.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

A general workflow for GC-MS analysis.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

A general workflow for HPLC-UV analysis.

References

Comparative Guide to Purity Assessment of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2-(3-Bromopyridin-4-YL)acetonitrile is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent and robust method for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and specificity make it the gold standard for separating the main compound from potential impurities that may arise during synthesis. A well-developed reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for preliminary or orthogonal purity assessments.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method suitable for screening multiple samples simultaneously. However, it offers lower resolution and sensitivity compared to HPLC and is primarily qualitative or semi-quantitative.[1]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC could be employed to detect volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself. It is a powerful tool for primary characterization.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the properties of the analyte and its potential impurities, the required accuracy and precision, and practical considerations like sample throughput and cost.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Signal intensity is directly proportional to the number of atomic nuclei, allowing for intrinsic quantification.[2]
Typical Purity Assay Range 98.0% - 102.0%[2]98.0% - 102.0%[2]95.0% - 100.5%[2]
Limit of Detection (LOD) ~0.01%[2]~0.005%[2]~0.1%[2]
Limit of Quantitation (LOQ) ~0.03%[2]~0.015%[2]~0.3%[2]
Advantages High resolution and sensitivity, suitable for a wide range of compounds, robust and reproducible.High sensitivity for volatile compounds.No need for a specific reference standard of the analyte, provides structural information.
Disadvantages Requires a reference standard for quantification, can be more time-consuming than screening methods.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This section outlines a typical reversed-phase HPLC method for the purity determination of this compound. This method is based on common practices for analyzing related pyridine derivatives and aromatic nitriles.[1][3][4]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of both polar and non-polar impurities.[1]

    • Mobile Phase A: 0.1% Formic acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. A wavelength of around 270 nm is a reasonable starting point based on the aromatic and nitrile functionalities.[6][7]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound certified reference standard. Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.[1] Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

Method Validation:

A robust HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[8]

Visualizing the Workflow

The following diagram illustrates the logical workflow of a typical HPLC purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition (Chromatogram) Chromatography->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calculation Purity Calculation Peak_Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for HPLC purity assessment.

By following a well-defined and validated HPLC method, researchers can confidently determine the purity of this compound, ensuring the quality and integrity of their downstream applications.

References

A Comparative Guide to the Reactivity of 2-(3-Bromopyridin-4-YL)acetonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, bromopyridineacetonitriles serve as versatile scaffolds for the generation of novel molecular entities. The reactivity of these building blocks is critically influenced by the positional isomerism of the bromine atom on the pyridine ring. This guide provides an objective comparison of the reactivity of 2-(3-Bromopyridin-4-YL)acetonitrile and its isomers in key synthetic transformations, supported by illustrative experimental data and detailed protocols. Understanding these reactivity trends is paramount for efficient synthesis design and the strategic development of new chemical entities.

Executive Summary of Reactivity

The reactivity of 2-(bromopyridin-X-yl)acetonitrile isomers is a function of the electronic and steric environment dictated by the position of the bromine atom and the electron-withdrawing nature of both the ring nitrogen and the cyanomethyl group. These factors significantly impact the susceptibility of the C-Br bond to cleavage in palladium-catalyzed cross-coupling reactions and the activation of the pyridine ring toward nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The rate-determining step in these reactions is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. The general reactivity trend is influenced by the electron density at the carbon bearing the bromine atom.

  • Most Reactive: Isomers with the bromine at the 4-position (para to the nitrogen) and 2-position (ortho to the nitrogen) are generally the most reactive. The nitrogen atom's electron-withdrawing effect is most pronounced at these positions, facilitating oxidative addition.

  • Intermediate Reactivity: Isomers with the bromine at the 6-position (also ortho to the nitrogen) exhibit good reactivity.

  • Least Reactive: Isomers with the bromine at the 3- and 5-positions (meta to the nitrogen) are typically the least reactive, often requiring more forcing conditions to achieve comparable yields.

Nucleophilic Aromatic Substitution (SNAr): The feasibility of SNAr reactions is contingent on the activation of the carbon-bromine bond by electron-withdrawing groups. The pyridine nitrogen inherently activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.

  • Most Favorable: Isomers with the bromine at the 2-, 4-, and 6-positions are most susceptible to nucleophilic displacement.

  • Less Favorable: The 3- and 5-bromo isomers are significantly less reactive in SNAr reactions and often require harsh conditions or alternative mechanistic pathways.

Data Presentation: Comparative Reactivity in Key Transformations

The following tables summarize representative yields for common palladium-catalyzed cross-coupling reactions and the expected reactivity in nucleophilic aromatic substitution for various bromopyridineacetonitrile isomers. The data is illustrative and based on general trends observed for bromopyridines; actual yields may vary depending on the specific reaction conditions, coupling partners, and catalyst systems employed.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of 2-(Bromopyridin-X-yl)acetonitrile Isomers with Phenylboronic Acid

IsomerBromine PositionCoupling PartnerCatalyst SystemBaseSolventIllustrative Yield (%)
2-(4-Bromopyridin-2-yl)acetonitrile2Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O~80-90%
This compound4Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95%
2-(6-Bromopyridin-2-yl)acetonitrile6Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O~75-85%
2-(5-Bromopyridin-3-yl)acetonitrile5Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O~40-60%
2-(2-Bromopyridin-3-yl)acetonitrile3Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O~30-50%

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of 2-(Bromopyridin-X-yl)acetonitrile Isomers with Morpholine

IsomerBromine PositionAmineCatalyst SystemBaseSolventIllustrative Yield (%)
2-(4-Bromopyridin-2-yl)acetonitrile2MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~75-85%
This compound4MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~80-90%
2-(6-Bromopyridin-2-yl)acetonitrile6MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~70-80%
2-(5-Bromopyridin-3-yl)acetonitrile5MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~35-55%
2-(2-Bromopyridin-3-yl)acetonitrile3MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~25-45%

Table 3: Relative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide

IsomerBromine PositionRelative Reactivity
2-(4-Bromopyridin-2-yl)acetonitrile2High
This compound4High
2-(6-Bromopyridin-2-yl)acetonitrile6High
2-(5-Bromopyridin-3-yl)acetonitrile5Low
2-(2-Bromopyridin-3-yl)acetonitrile3Low

Mandatory Visualization

logical_relationship Factors Influencing the Reactivity of Bromopyridineacetonitrile Isomers cluster_reactivity Overall Reactivity cluster_factors Influencing Factors cluster_electronic Electronic Effects Details cluster_reaction_type Reaction Type Details Overall_Reactivity Overall Reactivity Electronic_Effects Electronic Effects N_Position Position of Ring Nitrogen (Inductive & Mesomeric Effects) Electronic_Effects->N_Position CN_Group Cyanomethyl Group (Electron-Withdrawing) Electronic_Effects->CN_Group Steric_Hindrance Steric Hindrance Steric_Hindrance->Overall_Reactivity Positional Dependence Reaction_Type Reaction Type Pd_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Pd_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr N_Position->Overall_Reactivity Major Influence CN_Group->Overall_Reactivity Moderate Influence Pd_Coupling->Overall_Reactivity SNAr->Overall_Reactivity

Caption: Factors influencing bromopyridineacetonitrile reactivity.

experimental_workflow General Experimental Workflow for Reactivity Comparison Start Start: Select Isomers and Reaction Type Reaction_Setup Parallel Reaction Setup: - Identical Stoichiometry - Same Catalyst & Ligand - Consistent Solvent & Base Start->Reaction_Setup Reaction_Conditions Controlled Reaction Conditions: - Uniform Temperature - Synchronized Start Time - Consistent Stirring Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring: - Aliquots at Time Intervals - Analysis by GC/LC-MS Reaction_Conditions->Monitoring Workup Standardized Work-up Procedure Monitoring->Workup Analysis Product Analysis: - Yield Determination (NMR/GC) - Purity Assessment (LC-MS) Workup->Analysis Comparison Data Comparison and Reactivity Ranking Analysis->Comparison

Caption: Workflow for comparing isomer reactivity.

signaling_pathway Representative Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Leads to Inhibitor Pyridine-based Inhibitor (e.g., Derivative of 2-(Bromopyridin-X-yl)acetonitrile) Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.

General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 2-(Bromopyridin-X-yl)acetonitrile isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a series of identical oven-dried Schlenk flasks, add the respective 2-(bromopyridin-X-yl)acetonitrile isomer, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill each flask with argon or nitrogen three times.

  • Add degassed toluene and water to each flask via syringe.

  • Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing by GC-MS or LC-MS.

  • Upon completion (or after a fixed time for comparison), cool the reaction mixtures to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

General Protocol for a Comparative Buchwald-Hartwig Amination

Materials:

  • 2-(Bromopyridin-X-yl)acetonitrile isomer (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a series of identical oven-dried Schlenk tubes.

  • Add the respective 2-(bromopyridin-X-yl)acetonitrile isomer to each tube.

  • Add anhydrous toluene, followed by morpholine, to each tube.

  • Seal the tubes and heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reactions by GC-MS or LC-MS.

  • After a predetermined time, cool the reactions to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the conversion and yield for each isomer using a suitable internal standard by GC or ¹H NMR analysis of the crude reaction mixture.

General Protocol for a Comparative Nucleophilic Aromatic Substitution

Materials:

  • 2-(Bromopyridin-X-yl)acetonitrile isomer (1.0 mmol)

  • Sodium methoxide (2.0 mmol)

  • Anhydrous methanol (5 mL)

Procedure:

  • To a series of identical round-bottom flasks, add the respective 2-(bromopyridin-X-yl)acetonitrile isomer and anhydrous methanol.

  • Add sodium methoxide to each flask and heat the mixtures to reflux.

  • Monitor the disappearance of the starting material and the formation of the methoxy-substituted product by TLC or LC-MS.

  • After a set reaction time, cool the mixtures to room temperature.

  • Neutralize with a dilute aqueous acid solution and extract with an appropriate organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Analyze the crude mixtures by ¹H NMR or GC to determine the extent of conversion for each isomer, allowing for a qualitative or semi-quantitative comparison of reactivity.

X-ray Crystallography of 2-(3-Bromopyridin-4-YL)acetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of derivatives related to 2-(3-Bromopyridin-4-YL)acetonitrile. As of the latest literature search, a crystal structure for this compound itself has not been deposited in the Cambridge Structural Database (CSD). Therefore, this guide utilizes crystallographic data from closely related structural analogues to provide insights into the expected molecular geometry, crystal packing, and intermolecular interactions.

The primary comparators selected for this guide are:

  • 3-Bromopyridine-2-carbonitrile : An isomer of the target compound, providing a direct comparison of a brominated pyridine ring with a cyano substituent.

  • 2-(5-bromothiophen-2-yl)acetonitrile : A structural analogue where the pyridine ring is replaced by a thiophene ring, illustrating the impact of the heteroatom on the crystal structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected comparator compounds. This data is essential for understanding the solid-state conformation and packing of these molecules.

Parameter3-Bromopyridine-2-carbonitrile2-(5-bromothiophen-2-yl)acetonitrile
Chemical Formula C₆H₃BrN₂C₆H₄BrNS
Crystal System MonoclinicMonoclinic
Space Group P 1 21/c 1P21/n
a (Å) 7.8821Value not available in search results
b (Å) 11.7480Value not available in search results
c (Å) 7.4169Value not available in search results
α (°) 9090
β (°) 113.9060Value not available in search results
γ (°) 9090
Volume (ų) Value not available in search resultsValue not available in search results
Z 44
Key Intermolecular Interactions Br···N contacts, π–π stackingBr···Br halogen interactions, C—H···N, C—H···S, and S···π interactions[1]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and crystallization of novel compounds. Below are the protocols for the comparator molecules, which can serve as a starting point for the crystallization of this compound derivatives.

Synthesis and Crystallization of 3-Bromopyridine-2-carbonitrile[1]
  • Synthesis : The compound was synthesized via a cyanation reaction of 2,3-dibromopyridine. A mixture of 2,3-dibromopyridine (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 mmol), Na₂CO₃ (1.2 mmol), CuI (0.1 mmol), 1-butyl-imidazole (2.0 mmol), and o-xylene (2 ml) was stirred in an Ace pressure tube at 160°C for 24 hours.

  • Work-up : The reaction mixture was quenched with water and diluted with dichloromethane. The organic layer was separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄.

  • Purification : The solvent was removed in vacuo, and the product was purified by column chromatography on silica gel using an ethyl acetate/n-hexane (1:1 v/v) eluent.

  • Crystallization : Crystals suitable for X-ray analysis were obtained by recrystallization from an ethyl acetate/n-heptane (1:1 v/v) solution.

Crystallization of 2-(5-bromothiophen-2-yl)acetonitrile

While the synthesis protocol for 2-(5-bromothiophen-2-yl)acetonitrile is not detailed in the provided search results, the crystallization method to obtain single crystals for X-ray diffraction would typically involve slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents.

Alternative Analytical Techniques

Beyond X-ray crystallography, several other analytical techniques are vital for the characterization of this compound and its derivatives.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and connectivity of atoms.¹H NMR would show characteristic shifts for the pyridine ring protons. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.[2][3]
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.A sharp absorption band around 2250 cm⁻¹ would indicate the presence of the nitrile (C≡N) group.[4][5][6]
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[7][8]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis and characterization of a bromopyridylacetonitrile derivative and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Dibromopyridine) reaction Reaction (e.g., Cyanation) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization xrd X-ray Diffraction crystallization->xrd

A generalized workflow for the synthesis and characterization of bromopyridylacetonitrile derivatives.

logical_relationship compound Target Compound structure Chemical Structure compound->structure functional_groups Functional Groups compound->functional_groups molecular_weight Molecular Weight compound->molecular_weight crystal_structure 3D Crystal Structure compound->crystal_structure nmr NMR structure->nmr ir IR functional_groups->ir ms MS molecular_weight->ms xrd X-ray Crystallography crystal_structure->xrd

Logical relationship between compound properties and analytical techniques.

References

Validation of a Synthetic Route for 2-(3-Bromopyridin-4-YL)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route for 2-(3-Bromopyridin-4-YL)acetonitrile, a key building block in medicinal chemistry. The performance of this route is objectively compared with a viable alternative, supported by detailed experimental protocols and quantitative data to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary synthetic route evaluated involves a two-step process starting from the readily available 3-bromo-4-methylpyridine. This pathway, centered around radical bromination followed by nucleophilic cyanation, offers a straightforward and potentially high-yielding approach. An alternative route, employing a Sandmeyer reaction to introduce the nitrile functionality, is also presented for comparison. This guide will delve into the experimental details, yield, purity, and scalability considerations for both methods.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on various factors including precursor availability, reaction scalability, overall yield, and purity of the final product. Below is a comparative summary of the two validated routes for the synthesis of this compound.

ParameterRoute 1: Radical Bromination & CyanationRoute 2: Sandmeyer Reaction & Homologation
Starting Material 3-Bromo-4-methylpyridine4-Amino-3-bromopyridine
Key Reactions Radical Bromination (NBS), Nucleophilic CyanationDiazotization, Sandmeyer Cyanation, Reduction, Cyanation
Typical Overall Yield 65-75% (estimated)40-50% (estimated)
Purity (post-purification) >98%>97%
Scalability Readily scalableMore complex multi-step process, potentially challenging to scale
Reagent Toxicity N-Bromosuccinimide (irritant), Sodium Cyanide (highly toxic)Sodium Nitrite (toxic, oxidizing), Copper(I) Cyanide (highly toxic)
Advantages Fewer steps, potentially higher overall yield, straightforward transformations.Utilizes a different set of precursors, offering an alternative if starting materials for Route 1 are scarce.
Disadvantages Use of highly toxic cyanide salt. Radical bromination can sometimes lead to side products.Multi-step process, potentially lower overall yield, involves diazotization which requires careful temperature control.

Route 1: Synthesis via Radical Bromination and Cyanation

This proposed two-step synthesis is a direct and efficient method for the preparation of this compound.

Logical Workflow for Route 1

A 3-Bromo-4-methylpyridine B Radical Bromination (NBS, AIBN) A->B C 4-(Bromomethyl)-3-bromopyridine B->C D Nucleophilic Substitution (NaCN) C->D E This compound D->E A 4-Amino-3-bromopyridine B Diazotization (NaNO2, HBr) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN) C->D E 3-Bromo-4-cyanopyridine D->E F Reduction (e.g., DIBAL-H) E->F G 3-Bromo-4-(hydroxymethyl)pyridine F->G H Conversion to Halide (e.g., SOCl2) G->H I 4-(Chloromethyl)-3-bromopyridine H->I J Nucleophilic Substitution (NaCN) I->J K This compound J->K

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for common cross-coupling reactions involving the versatile building block, 2-(3-Bromopyridin-4-YL)acetonitrile. Due to the limited availability of published data for this specific substrate, this guide presents experimental data from studies on structurally similar 3-bromopyridine derivatives. This information serves as a robust starting point for reaction optimization and catalyst selection in the synthesis of novel compounds for pharmaceutical and materials science applications.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with 3-bromopyridine analogues. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives

Coupling PartnerCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃95% EtOHReflux1295
4-Tolylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/MeOH/H₂O801582
Arylboronic acidsPd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT2-485-98
Potassium PhenyltrifluoroboratePd(OAc)₂-K₂CO₃Water100292

Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine Derivatives

AmineCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂RuPhosLiHMDSToluene1002491
CyclopentylamineBrettPhos Precatalyst-LiHMDSTHF651878
(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃(±)-BINAPNaOBuᵗToluene80460[1]
Primary AminesPd(OAc)₂JosiphosNaOBuᵗt-BuOH1001-472-99

Table 3: Sonogashira Coupling of 3-Bromopyridine Derivatives

AlkyneCatalyst / PrecatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100396[2]
CyclopropylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100388
1-DecynePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100385
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene70695

Table 4: Heck Reaction of 3-Bromopyridine Derivatives

AlkeneCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Butyl acrylatePd(OAc)₂Supramolecular Ligand LK₂CO₃Toluene130178
StyrenePd(OAc)₂Supramolecular Ligand LK₂CO₃Toluene130195
StyrenePd(OAc)₂1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltsK₂CO₃DMF/H₂O80485-95
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃-Et₃NAcetonitrile1002480

Experimental Protocols

The following are generalized protocols for the four major cross-coupling reactions. Researchers should note that optimization of catalyst loading, ligand, base, solvent, temperature, and reaction time is often necessary for a specific substrate to achieve optimal results.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the boronic acid or ester (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane, or an aqueous mixture) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOBuᵗ, 1.5-2.5 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) to the Schlenk tube.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, THF) followed by the amine (1.1-1.5 equivalents) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and this compound (1.0 equivalent).

  • Solvent and Reagent Addition: Add the solvent (e.g., DMF, THF, or triethylamine) followed by the terminal alkyne (1.1-2.0 equivalents) and a base (e.g., Et₃N or piperidine, 2-5 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to the desired temperature (typically 25-100 °C).

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a Schlenk tube, combine the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if required, e.g., P(o-tolyl)₃, 2-10 mol%), and the base (e.g., K₂CO₃ or Et₃N, 1.5-3 equivalents) under an inert atmosphere.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the alkene (1.1-2.0 equivalents).

  • Solvent Addition: Add the polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction: Heat the reaction mixture with stirring to the required temperature (typically 80-140 °C).

  • Monitoring: Monitor the reaction by analytical techniques such as GC-MS or LC-MS.

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. Purify the crude product by chromatography.

Visualizations: Workflows and Catalytic Cycles

To further elucidate the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.

G reagents Weighing of Catalyst, Ligand, Base, and This compound setup Assembly of Glassware under Inert Atmosphere reagents->setup solvent Addition of Anhydrous Solvent setup->solvent coupling_partner Addition of Coupling Partner solvent->coupling_partner reaction Heating and Stirring for a Specified Time coupling_partner->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)L_n-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition coupling_partner R'-M coupling_partner->transmetalation

Caption: Generic catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

Comparative Biological Activity of 2-(3-Bromopyridin-4-YL)acetonitrile Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of studies specifically detailing the synthesis and biological evaluation of derivatives based on the 2-(3-bromopyridin-4-yl)acetonitrile scaffold. While research into the biological activities of various pyridine and acetonitrile derivatives is extensive, specific data for the direct derivatives of this parent compound are not currently available in published scientific literature. This guide, therefore, cannot provide a direct comparative analysis as requested. However, to provide relevant insights for researchers in this field, we will present a summary of the biological activities of structurally related substituted pyridine and acrylonitrile compounds, which may inform future research directions for derivatives of this compound.

Introduction to Structurally Related Compounds

The pyridine ring is a common motif in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Similarly, the acrylonitrile scaffold is a key component in various pharmacologically active molecules. The combination of these two moieties in this compound suggests that its derivatives could be promising candidates for drug discovery. Research on analogous structures provides a foundation for hypothesizing the potential activities of these currently unstudied compounds.

Anticancer Activity of Substituted Pyridine and Acrylonitrile Derivatives

Studies on various substituted pyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, some 2,4,6-trisubstituted pyridine derivatives have shown potent in vitro cytotoxicity against renal (OUR-10) and prostate (PC3) cancer cell lines.[1] The mechanism of action for some of these compounds has been linked to the inhibition of histone deacetylase and the inhibition of p53 ubiquitination.[1]

Similarly, acrylonitrile derivatives have been investigated as anticancer agents. For example, a series of (Z)-2,3-diphenylacrylonitrile analogs exhibited significant suppression of cancer cell growth, with some compounds showing high potency against ovarian (SK-OV-3) and colon (HCT15) cancer cell lines.

Table 1: Representative Anticancer Activity of Substituted Pyridine and Acrylonitrile Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
2,4,6-Trisubstituted PyridinesThiazole, pyrazole, and triazole substituted pyridinesPC3 (Prostate)Nanomolar range
OUR-10 (Renal)Nanomolar range
Substituted NicotinamidesThieno[2,3-b]pyridinesHCT-116 (Colon)
HepG-2 (Liver)
Pyridin-2-yl Estratriene AnalogsCompound 9 MDA-MB-231 (Breast)0.96
Compound 16 MCF-7 (Breast)4.63
(Z)-2,3-diphenylacrylonitrile analogsCompound 3c A549 (Lung)0.57 (mg/mL)
SK-OV-3 (Ovarian)0.14 (mg/mL)
SK-MEL-2 (Skin)0.65 (mg/mL)
HCT15 (Colon)0.34 (mg/mL)

Note: The data presented is from different studies and direct comparison should be made with caution. IC50 values for some compounds were reported in nM and have been noted as such, while others were in µM or mg/mL.

Antimicrobial Activity of Related Compounds

The pyridine scaffold is also a key feature in many antimicrobial agents. For instance, certain novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[2]

Experimental Protocols

While specific protocols for the biological evaluation of this compound derivatives are not available, the following are generalized methodologies commonly used for assessing the anticancer and antimicrobial activities of related compounds.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Experimental Workflows

Given the lack of specific data, the following diagrams represent hypothetical pathways and workflows that could be relevant for the study of this compound derivatives, based on the activities of related compounds.

G cluster_0 General Drug Discovery Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening Hit_Identification Hit_Identification Biological_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization G cluster_1 Hypothetical Anticancer Mechanism Derivative Derivative Kinase_Target Kinase_Target Derivative->Kinase_Target Inhibition Signaling_Cascade Signaling_Cascade Kinase_Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Signaling_Cascade->Cell_Cycle_Arrest

References

A Researcher's Guide to Analytical Techniques for the Characterization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of substituted pyridines is a critical step in synthesis, quality control, and mechanistic studies. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.

Substituted pyridines are fundamental heterocyclic structures integral to a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The unique chemical properties of the pyridine ring influence the biological activity, solubility, and metabolic stability of these molecules.[1] Consequently, robust and reliable analytical methods are essential for their characterization. This guide explores the utility of chromatographic and spectroscopic techniques in the analysis of substituted pyridines.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are powerful tools for separating and quantifying substituted pyridines in various matrices. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile substituted pyridines.[2] It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[2][3] For routine quantification, a flame ionization detector (FID) provides a robust alternative.[2][3] Capillary GC has been demonstrated to provide high resolution, high sensitivity, a wide dynamic detector range, and good reproducibility for complex mixtures of substituted pyridines.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally labile pyridine derivatives.[1][5] It is particularly useful for analyzing complex mixtures that may not be suitable for GC.[2] However, the analysis of substituted pyridines by HPLC can present challenges, such as poor retention of hydrophilic derivatives on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on silica-based columns.[1][6] Specialized columns and mobile phase conditions, like mixed-mode chromatography, are often employed to overcome these issues.[1][6]

The following table summarizes the performance characteristics of various chromatographic techniques for the quantification of pyridine and its derivatives.

Analytical TechniqueInternal StandardAccuracy (% Recovery)Precision (% RSD/CV)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HS-GC-MS/MSPyridine-d589-101%2-3%0.006 mg/kg (biota)0.020 mg/kg (biota)[7]
GC-FIDN,N-dimethylformamide97.9-99.9%0.2569% (pooled CV)0.87 pg/injectionNot Specified[7]
HPLC-UVDiethyldiphenylureaExcellent (not quantified)Low relative standard deviations reported5 ppbNot Specified[7]
GC-MS-89-101%< 3%0.006 mg/kg (for pyridine)0.02 mg/kg (for pyridine)[5]
HPLC-98-102%< 2%~1.5 ng/mL (Estimated)~4.5 ng/mL (Estimated)[5]
Spectroscopic Techniques: Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural elucidation of substituted pyridines, providing detailed information about their molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the substitution pattern on the pyridine ring.[8] Proton (¹H) and Carbon-13 (¹³C) NMR provide information on the chemical environment of individual atoms.[9][10] The chemical shifts, splitting patterns, and coupling constants in ¹H NMR are highly sensitive to the position of substituents.[8] Advanced 2D NMR techniques like HMBC and NOE difference spectra can be used to elucidate the structures of complex, highly substituted pyridines.[11]

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of substituted pyridines, which aids in their identification and structural characterization.[12] The participation of the ring nitrogen in the fragmentation of 2-substituted isomers can be a key diagnostic feature.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and to study the bonding within substituted pyridine molecules.[13] The vibrational frequencies of the C-H, C=C, and C=N bonds in the pyridine ring are sensitive to substitution.[14] FTIR with pyridine as a probe molecule is also a useful method for quantifying the Brønsted and Lewis acidic sites on a catalyst surface.[15][16]

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule.[17] The wavelength of maximum absorbance (λmax) is influenced by the nature and position of substituents on the pyridine ring.[18][19] This technique is often used for quantitative analysis and to study interactions with other molecules.[20]

X-ray Crystallography provides the definitive three-dimensional structure of crystalline substituted pyridines.[21][22][23] It is an essential tool for unambiguously determining the substitution pattern and stereochemistry.

TechniqueKey ObservablesWavelength/Frequency RangeReference
UV-Visλmax~250-270 nm[18]
FTIRC-H aromatic vibrations3150-3000 cm⁻¹[14]
FTIRAromatic C-C, C=C, C=N vibrations1650-1400 cm⁻¹[14]

Experimental Protocols & Workflows

Chromatographic Analysis Workflow

The following diagram illustrates a general workflow for the chromatographic analysis of substituted pyridines.

General Chromatographic Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Collection/Weighing Dissolution Dissolution in Suitable Solvent Sample->Dissolution InternalStandard Addition of Internal Standard Dissolution->InternalStandard Dilution Dilution to Working Concentration InternalStandard->Dilution Filtration Filtration Dilution->Filtration Injection Injection into GC/HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, MS, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Reporting Results Quantification->Report

Caption: A typical experimental workflow for GC or HPLC analysis.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the HPLC mobile phase.

    • Add a known concentration of an internal standard (e.g., diethyldiphenylurea).[7]

    • Filter the sample to remove any particulate matter and transfer it to an HPLC vial.[7]

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatograph with a UV detector.[1]

    • Column: A reversed-phase (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm) or mixed-mode column.[1]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[1][6]

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) to ensure reproducible retention times.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: Diode array detector at a specified wavelength (e.g., 220 nm).[1]

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject standards to generate a calibration curve.

    • Inject the samples for quantification.

Spectroscopic Characterization Workflow

This diagram outlines the logical flow for the structural elucidation of a novel substituted pyridine.

Structural Elucidation Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Analysis cluster_confirmation Definitive Structure Confirmation MS Mass Spectrometry (MS) Proposed_Structure Proposed Structure MS->Proposed_Structure Molecular Weight & Formula UVVis UV-Vis Spectroscopy UVVis->Proposed_Structure Conjugation Information FTIR FTIR Spectroscopy FTIR->Proposed_Structure Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HMBC, HSQC) NMR_1D->NMR_2D Connectivity & Spatial Proximity NMR_2D->Proposed_Structure Refine Structure Xray X-ray Crystallography Final_Structure Final_Structure Xray->Final_Structure Definitive 3D Structure Proposed_Structure->NMR_1D Proposed_Structure->Xray Final Confirmation (if crystalline)

Caption: Logical flow for structural elucidation of substituted pyridines.

  • Sample Preparation:

    • Dissolve 5-25 mg of the substituted pyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[17]

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum and identify all unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Analysis:

    • Analyze the chemical shifts, integration, and multiplicity of signals in the ¹H NMR spectrum to infer the substitution pattern.

    • Correlate proton and carbon signals using 2D NMR data to build the molecular framework.

    • Compare the acquired spectra with literature data for known compounds or with predicted spectra for novel structures.

This guide provides a foundational understanding of the primary analytical techniques for the characterization of substituted pyridines. The selection of a specific method or combination of methods will ultimately be dictated by the specific analytical question, the nature of the sample, and the available instrumentation.

References

Comparative Guide to Quantifying Impurities in 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) and intermediates like 2-(3-Bromopyridin-4-YL)acetonitrile is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of the most suitable method depends on the nature of the impurities, the required sensitivity, and the analytical objective, such as routine quality control or in-depth structural elucidation.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile and thermally labile compounds.[1][2] Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is ideal for the analysis of volatile and semi-volatile compounds.[3][4] Quantitative NMR (qNMR) has emerged as a primary analytical method that allows for the determination of purity and concentration of substances without the need for identical reference standards.[5][6]

A summary of the key performance characteristics for each method is presented below.

Table 1: High-Level Comparison of Analytical Techniques for Impurity Quantification

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-to-charge ratio detection.[7]Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei.[6][8]
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01% - 0.05%~0.001% - 0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03% - 0.1%~0.003% - 0.03%~0.3%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Analysis Time per Sample 15 - 45 minutes20 - 60 minutes5 - 20 minutes
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase), followed by filtration.Dissolution in a volatile solvent; derivatization may be required for non-volatile impurities.[9]Precise weighing and dissolution in a deuterated solvent with a certified internal standard.
Primary/Secondary Method Secondary (requires a reference standard for each impurity).Secondary (requires a reference standard for each impurity).Primary (can quantify without a specific reference standard of the analyte).[10]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound and its potential non-volatile, process-related impurities.[11]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 25 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column with a 5% phenyl-methylpolysoxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/minute to 300°C.

      • Hold: 10 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample.

    • Dissolve in 10 mL of a suitable volatile solvent such as Dichloromethane or Ethyl Acetate to obtain a concentration of 5 mg/mL.

Quantitative NMR (qNMR) Method

qNMR provides an absolute quantification of the main component and any observable impurities without the need for impurity-specific reference standards.[5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Experimental Parameters:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: A certified reference standard with non-overlapping signals (e.g., Maleic acid).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons (typically 30-60 seconds) to ensure full signal relaxation.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard (e.g., Maleic acid) and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and gently vortex until fully dissolved.

  • Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from the analysis of a single batch of this compound, illustrating the type of results obtained from each technique.

Table 2: Hypothetical Impurity Profile of a this compound Sample

Compound HPLC (% Area) GC-MS (% Area) qNMR (% Molar)
This compound 99.5299.6199.45
Impurity A (Starting Material) 0.180.150.16
Impurity B (By-product) 0.21Not Detected*0.25
Impurity C (Volatile Solvent) Not Detected**0.11Not Detected***
Unidentified Impurities 0.090.130.14
Total Impurities 0.48 0.39 0.55

*Not Detected: Impurity may be non-volatile or thermally labile. **Not Detected: Volatile solvent may co-elute with the solvent front. ***Not Detected: Solvent signals are typically suppressed or excluded from integration.

Visualizing the Workflow and Decision Process

Diagrams created using the DOT language provide clear visual representations of complex processes, aiding in understanding and decision-making.

impurity_analysis_workflow start Sample Reception: This compound method_selection Method Selection: - Routine QC - Volatile Impurities - Absolute Purity start->method_selection hplc_prep HPLC Sample Prep: Dissolve in Mobile Phase method_selection->hplc_prep Non-volatile impurities gcms_prep GC-MS Sample Prep: Dissolve in Volatile Solvent method_selection->gcms_prep Volatile impurities qnmr_prep qNMR Sample Prep: Weigh with Internal Std in Deuterated Solvent method_selection->qnmr_prep Primary quantification hplc_analysis HPLC Analysis hplc_prep->hplc_analysis gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis qnmr_analysis qNMR Analysis qnmr_prep->qnmr_analysis data_processing Data Processing & Integration hplc_analysis->data_processing gcms_analysis->data_processing qnmr_analysis->data_processing comparison Compare & Correlate Results (Orthogonal Verification) data_processing->comparison report Final Report: - Purity Value - Impurity Profile comparison->report

Caption: Impurity analysis workflow from sample reception to final reporting.

analytical_method_selection start What is the analytical goal? routine_qc Routine QC & Release Testing? start->routine_qc volatile_check Screening for Volatile Impurities? routine_qc->volatile_check No hplc Use Validated HPLC Method routine_qc->hplc Yes absolute_purity Need Absolute Purity without specific standards? volatile_check->absolute_purity No gcms Use GC-MS Method volatile_check->gcms Yes absolute_purity->hplc No, use HPLC as default qnmr Use qNMR Method absolute_purity->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The quantification of impurities in this compound requires a strategic approach utilizing orthogonal analytical techniques to ensure comprehensive and accurate results.

  • HPLC is the workhorse for routine quality control, offering excellent precision and robustness for the analysis of the main component and non-volatile impurities.[1][12]

  • GC-MS is an invaluable tool for the specific detection and identification of volatile impurities, such as residual solvents, which may not be captured by HPLC.[7][13]

  • qNMR serves as a powerful primary method for absolute purity determination and can be used to qualify reference standards.[5][14] It is particularly useful when reference standards for specific impurities are not available.

For comprehensive impurity profiling, a combination of these methods is recommended. HPLC should be employed as the primary technique for release testing, complemented by GC-MS for volatile impurity analysis. qNMR can be used for the independent verification of the primary reference standard and for investigations where an absolute mass balance is required. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer pharmaceutical products.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. The compound 2-(3-Bromopyridin-4-YL)acetonitrile, a halogenated organic nitrile, requires specific handling and disposal procedures due to its inherent hazards. Adherence to these protocols is crucial to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Hazard Profile

Based on available safety data, this compound is classified as a hazardous substance. The primary risks associated with this compound include acute toxicity if ingested, skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard Classification and Precautions

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed (H302).Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation (H315).Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation (H319).Wear eye protection/face protection.
Specific Target Organ Toxicity May cause respiratory irritation (H335).Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Chemical splash goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Skin Protection: A lab coat and closed-toe shoes.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Utilize a clearly labeled, chemically compatible container (e.g., a high-density polyethylene or glass bottle) specifically for "Halogenated Organic Waste."[3][5] Ensure the container is in good condition with a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be clearly marked with "Hazardous Waste" and a detailed list of its contents, including "this compound" and any other chemicals it may be mixed with.[3]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (like gloves), and used absorbent materials in the designated halogenated organic waste container.[3]

    • Liquid Waste: Solutions containing this compound should also be collected in the designated "Halogenated Organic Waste" container.[3] Do not pour any amount down the drain.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] The standard and required method for final disposal is high-temperature incineration at a licensed facility.[1][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[11]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or diatomaceous earth, to contain the spill.[11]

  • Collect Absorbed Material: Using non-sparking tools, carefully collect the absorbent material and place it into the designated "Halogenated Organic Waste" container.[11]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Properly Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste in the designated container.[3]

Disposal Workflow Diagram

G Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Segregate into Designated 'Halogenated Organic Waste' Container B->C D Securely Seal and Label Container with Contents and Hazard Warnings C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-Bromopyridin-4-YL)acetonitrile, including operational and disposal plans.

Compound Identification:

  • Chemical Name: this compound

  • Synonym(s): (3-bromo-4-pyridinyl)acetonitrile[1]

  • CAS Number: 142892-31-7[1]

  • Molecular Formula: C₇H₅BrN₂[1]

  • Physical Form: Solid[1]

Hazard Profile and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word for this compound is "Warning".[1] To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldMust be worn at all times. Use tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield offers additional protection against splashes.[2][3]
Skin Protection Chemical-resistant GlovesHandle with gloves inspected prior to use. Nitrile gloves are a suitable option.[2][3][4] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[5]
Lab Coat/Protective ClothingWear a lab coat with a closed front, long sleeves, and tight-fitting cuffs.[5] For significant handling, impervious or flame-resistant clothing may be necessary.[2]
Respiratory Protection NIOSH-approved RespiratorUse only in a well-ventilated area, preferably within a chemical fume hood.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator for dusts and vapors should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[8]

  • Avoid the formation of dust and aerosols.[9]

2. Handling the Compound:

  • Before handling, wash hands thoroughly.[3]

  • Wear all required PPE as detailed in the table above.

  • Carefully open the container to avoid creating airborne dust.

  • Use appropriate tools (e.g., spatula) to handle the solid material.

  • Avoid contact with skin, eyes, and clothing.[7][9]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6][7] The recommended storage temperature is 4°C.[1]

  • Store locked up.[10]

  • Keep the container tightly sealed in a dry environment.[9]

Emergency and First-Aid Measures

In Case of Accidental Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[3][6] If skin irritation persists, seek medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste solid and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Procedure:

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

    • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[2]

Visual Safety Protocols

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don Appropriate PPE Ventilation Work in Fume Hood Prep->Ventilation Emergency_Prep Verify Eyewash/Shower Access Ventilation->Emergency_Prep Handle Handle Compound Emergency_Prep->Handle Store Store Properly Handle->Store Collect_Waste Collect Contaminated Waste Store->Collect_Waste Dispose Dispose via Licensed Vendor Collect_Waste->Dispose

Caption: Workflow for safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions Exposure Accidental Exposure Inhalation Move to Fresh Air Exposure->Inhalation Skin_Contact Rinse Skin with Water Exposure->Skin_Contact Eye_Contact Flush Eyes for 15 min Exposure->Eye_Contact Ingestion Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin_Contact->Medical Eye_Contact->Medical Ingestion->Medical

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.